molecular formula C6H5BrN4 B577598 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211516-09-4

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B577598
CAS No.: 1211516-09-4
M. Wt: 213.038
InChI Key: GORWCQUHVRKSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a versatile chemical scaffold in medicinal chemistry, primarily serving as a critical synthetic intermediate for the development of novel therapeutic agents. Its high research value stems from its role as a key building block in the synthesis of potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), a promising target for Parkinson's disease therapy . The bromine atom at the 6-position allows for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships around the core pyrazolopyridine structure, which is known for its resemblance to purine bases . Furthermore, derivatives of 1H-pyrazolo[3,4-b]pyridin-3-amine have demonstrated significant potential in oncology research, exhibiting potent anti-proliferative activity as tubulin polymerization inhibitors . These compounds effectively disrupt microtubule organization, arrest the cell cycle at the G2/M phase, and exhibit anti-angiogenic effects by blocking migration, invasion, and tube formation in endothelial cells, positioning them as promising candidates for anticancer drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORWCQUHVRKSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679146
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-09-4
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data on its molecular characteristics, spectral information, and potential biological significance, alongside relevant safety and handling information.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazolopyridine core structure.[1] This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3] The presence of a bromine atom and an amine group on the pyrazolopyridine scaffold provides opportunities for further chemical modifications and structure-activity relationship (SAR) studies.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some experimental data is available, many properties are computationally predicted.

PropertyValueSource
CAS Number 1211516-09-4[1][4][5]
Molecular Formula C6H5BrN4[1][4]
Molecular Weight 213.03 g/mol [1][4]
Exact Mass 211.97000 Da[5]
Monoisotopic Mass 211.96976 Da[5]
Appearance Solid (form not specified)[6]
Purity ≥95% - ≥97% (as supplied by vendors)[7]
Storage Store at room temperature or 2-8 °C, in a dry, sealed place.[4][7]
Computed Properties

Computational models provide valuable insights into the behavior and characteristics of molecules. The following table lists several computed descriptors for this compound.

PropertyValueSource
XLogP3 0.9[5]
Topological Polar Surface Area (TPSA) 67.6 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 0[7]
Heavy Atom Count 11[5]
Complexity 154[5]
Covalently-Bonded Unit Count 1[5]

Synthesis and Reactivity

The synthesis of pyrazolo[4,3-b]pyridine derivatives is a topic of interest in organic and medicinal chemistry. A patent describes a general method for the preparation of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo substituted analogue, which are key intermediates for various kinase inhibitors.[8] The described method involves the reaction of an intermediate with sodium nitrite under acidic conditions, suggesting a diazotization-cyclization pathway.[8] While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic workflow can be conceptualized.

G A Substituted Pyridine Precursor B Nitration/Halogenation A->B C Intermediate (e.g., aminopyridine) B->C D Diazotization C->D NaNO2, Acid E Cyclization D->E F This compound E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., TBK1) Receptor->Kinase Signal Transduction Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Signal Propagation Inhibitor This compound Inhibitor->Kinase Inhibition G A Wear Appropriate PPE B Handle in a Ventilated Hood A->B C Weigh and Dispense B->C D Store in a Tightly Sealed Container C->D E Dispose of Waste According to Regulations C->E

References

Navigating the Spectroscopic Landscape of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of its structural features through predicted ¹H and ¹³C NMR data, detailed experimental protocols for its analysis, and a plausible synthetic pathway.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions were generated based on established computational models and provide a valuable reference for the structural elucidation of this molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-58.2 - 8.4Singlet
H-77.9 - 8.1Singlet
-NH₂5.5 - 6.5Broad Singlet
-NH (pyrazole)11.5 - 12.5Broad Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-3150 - 155
C-3a110 - 115
C-5145 - 150
C-6115 - 120
C-7130 - 135
C-7a140 - 145

Experimental Protocols for NMR Analysis

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound, based on standard methodologies for similar heterocyclic amines.

1. Sample Preparation:

  • ¹H NMR: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹³C NMR: Accurately weigh 20-50 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform baseline correction.

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The following diagram illustrates a potential synthetic route.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 2-amino-5-bromopyridine 2-amino-5-bromopyridine Intermediate_1 Substituted malonate derivative 2-amino-5-bromopyridine->Intermediate_1 Condensation Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_1 Intermediate_2 Pyrazolopyridinone intermediate Intermediate_1->Intermediate_2 Cyclization Intermediate_3 Chlorinated intermediate Intermediate_2->Intermediate_3 Chlorination (e.g., POCl3) Final_Product This compound Intermediate_3->Final_Product Amination (e.g., NH3 or NaN3 then reduction)

Caption: Plausible synthetic pathway for this compound.

This technical guide serves as a valuable resource for researchers working with this compound, providing essential data and protocols to facilitate its study and application in the development of novel therapeutics.

Crystal Structure Analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the synthesis, crystallization, and X-ray diffraction analysis workflow. Furthermore, it presents expected crystallographic parameters based on structurally related compounds and discusses the potential biological significance of this molecule as a kinase inhibitor.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₆H₅BrN₄ and a molecular weight of 213.03 g/mol [1][2]. The pyrazolopyridine scaffold is of significant interest in medicinal chemistry, with many derivatives being investigated as potent inhibitors of various kinases involved in cell signaling pathways crucial to cancer and inflammatory diseases[3][4]. The determination of the single-crystal X-ray structure of this compound is essential for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design.

Synthesis and Crystallization

2.1. Synthesis

A common synthetic route to pyrazolo[4,3-b]pyridines involves the annelation of a pyrazole ring onto a pyridine precursor or vice versa[5]. A method for preparing a related compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, has been described in the patent literature, which involves the reaction of an intermediate with sodium nitrite under acidic conditions[6]. The synthesis of this compound would likely follow a similar multi-step synthetic pathway, potentially involving the cyclization of a substituted aminopyridine derivative.

2.2. Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is a critical yet often challenging step[7]. The following are established methods for the crystallization of small organic molecules[8][9][10][11]:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it with a perforated lid or parafilm with needle holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a minimal amount of a relatively volatile solvent in which it is soluble (the "inner solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble but is miscible with the inner solvent (the "outer solvent" or "anti-solvent").

    • Over time, the vapor of the outer solvent will diffuse into the inner solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Ensure the compound is fully dissolved.

    • Slowly cool the solution to room temperature or below. A dewar or an insulated container can be used to slow the cooling rate.

    • Crystals may form as the solubility of the compound decreases with temperature.

X-ray Crystallography Workflow

The determination of a molecular structure from a single crystal follows a well-established workflow[7][12][13][14].

crystallography_workflow Crystal Structure Analysis Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_refinement Refinement & Validation synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing & Scaling xray_diffraction->data_processing phase_determination Phase Determination (Direct Methods) data_processing->phase_determination model_building Initial Model Building phase_determination->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation cif_deposition CIF Deposition validation->cif_deposition

A flowchart illustrating the major steps in small molecule X-ray crystallography.

3.1. Data Collection

A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections is collected by a detector.

3.2. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is typically solved for small molecules using direct methods. An initial electron density map is generated, from which an atomic model is built. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Expected Crystallographic Data

While the specific crystal structure of this compound is not available, data from structurally similar pyrazolopyridine derivatives can provide an indication of the expected parameters.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or Pbca (common for such molecules)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 1500
Z (molecules per unit cell)4 or 8
R-factor< 0.05

Note: These values are estimations based on related structures and are for illustrative purposes only.

The final refined structure would reveal key details such as bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding involving the amine group and nitrogen atoms of the heterocyclic rings.

Potential Biological Significance and Signaling Pathways

Pyrazolopyridine derivatives are widely recognized as potent kinase inhibitors[3]. For instance, compounds with the isomeric 1H-pyrazolo[3,4-b]pyridine core have been identified as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity[15]. Dysregulation of kinase signaling is a hallmark of many cancers. Therefore, this compound could potentially act as an inhibitor of a kinase-driven signaling pathway.

signaling_pathway cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins receptor->adaptor kinase_x Kinase X adaptor->kinase_x downstream_kinase Downstream Kinase kinase_x->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound inhibitor->kinase_x caption Hypothetical signaling pathway inhibited by the target compound.

A conceptual diagram of a kinase signaling pathway potentially targeted by the compound.

This hypothetical pathway illustrates how a receptor tyrosine kinase, upon activation, initiates a downstream signaling cascade through various kinases, ultimately leading to changes in gene expression that promote cell proliferation and survival. A small molecule inhibitor like this compound could block this pathway by binding to the ATP-binding site of a key kinase, thereby preventing its activity.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The insights gained from such an analysis would be invaluable for understanding its chemical properties and for guiding the development of novel kinase inhibitors for therapeutic applications. The methodologies and conceptual frameworks presented here serve as a robust starting point for researchers in the field of medicinal chemistry and drug discovery.

References

discovery of novel pyrazolo[4,3-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Pyrazolo[4,3-b]pyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolopyridine core, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Among the various isomers, the pyrazolo[4,3-b]pyridine framework has emerged as a critical nucleus for the development of novel therapeutics, particularly in oncology. These scaffolds are adept at forming key interactions with biological targets, most notably as hinge-binding motifs in ATP-competitive kinase inhibitors.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of recently discovered pyrazolo[4,3-b]pyridine derivatives, offering detailed experimental insights and visual representations of key processes.

Synthetic Strategies

The construction of the pyrazolo[4,3-b]pyridine core can be achieved through various synthetic routes. A prevalent and efficient method involves a sequence of reactions starting from readily available 2-chloro-3-nitropyridines. This strategy utilizes a Suzuki-Miyaura coupling followed by a modified Japp-Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner.[2]

Another innovative approach starts from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which undergo a sequential opening/closing cascade reaction with aniline in the presence of an amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst to yield the desired pyrazolo[3,4-b]pyridine scaffolds.[3] These methods offer operational simplicity and access to a diverse range of substituted derivatives for biological screening.

G cluster_0 Method 1: Japp-Klingemann Reaction cluster_1 Method 2: Cascade Reaction Start1 2-Chloro-3-nitropyridine Step1_1 SNAr Reaction (e.g., with keto esters) Start1->Step1_1 Intermediate1 Pyridin-2-yl keto ester Step1_1->Intermediate1 Step1_2 One-Pot Modified Japp-Klingemann Reaction (Arenediazonium tosylate, Base) Intermediate1->Step1_2 Product1 Pyrazolo[4,3-b]pyridine Scaffold Step1_2->Product1 Start2 1,4-Dihydropyrano[2,3-c]pyrazole Step2_1 Sequential Opening/Closing Cascade (Aniline, AC-SO3H Catalyst) Start2->Step2_1 Product2 Pyrazolo[3,4-b]pyridine Scaffold Step2_1->Product2

General Synthetic Workflows for Pyrazolopyridine Scaffolds.

Biological Applications and Key Targets

Pyrazolo[4,3-b]pyridine derivatives have been successfully developed as modulators of various biological targets, demonstrating their versatility as a core scaffold.

Kinase Inhibition

Kinases are a major class of targets for pyrazolopyridine-based compounds, with several inhibitors either approved or in late-stage clinical trials.[1] The scaffold typically acts as an ATP-mimetic, binding to the hinge region of the kinase domain.

  • c-Met and FGFR: Derivatives of 1-sulfonyl-pyrazolo[4,3-b]pyridines have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[4] Similarly, novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly selective and potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), showing significant antitumor activity in xenograft models.[5]

  • TRK Family: Through a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives have been synthesized as pan-Tropomyosin receptor kinase (TRK) inhibitors with low nanomolar potency.[6]

  • PIM-1 Kinase: In breast cancer research, pyrazolo[3,4-b]pyridine derivatives have been designed to target PIM-1 kinase, exhibiting remarkable cytotoxic activity against ERα-dependent MCF-7 cells.[7]

G Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., MAPK pathway) RTK->Downstream Phosphorylates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->RTK Competitively Binds to ATP Site ATP ATP ATP->RTK Binds to Catalytic Site Response Cell Proliferation, Survival Downstream->Response

Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition.
Protein-Protein Interaction (PPI) Inhibition

Beyond kinases, the scaffold has been used to disrupt pathological protein-protein interactions (PPIs).

  • PD-1/PD-L1 Pathway: To enhance anti-tumor immunity, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction. The lead compound, D38, showed potent inhibition in biochemical and cell-based assays.[8]

  • PEX14-PEX5 Interaction: In the field of infectious diseases, pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of the PEX14-PEX5 PPI, which is essential for glycosomal protein import in Trypanosoma parasites. This disruption leads to parasite death, highlighting a novel therapeutic strategy.[9][10]

G cluster_0 Uninhibited State cluster_1 Inhibited State P1_A Protein A (e.g., PD-L1) P2_A Protein B (e.g., PD-1) P1_A->P2_A Interaction Signal_A Downstream Signal (T-Cell Inhibition) P2_A->Signal_A P1_B Protein A Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor P1_B->Inhibitor Binds P2_B Protein B NoSignal_B Signal Blocked P2_B->NoSignal_B Inhibitor->P2_B Prevents Binding

Mechanism of Protein-Protein Interaction (PPI) Inhibition.
Other Therapeutic Areas

  • AMPK Activation: A series of pyrazolo[3,4-b]pyridine derivatives were evaluated as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11]

  • Pulmonary Arterial Hypertension (PAH): Novel derivatives have been discovered with dual functions: vasodilation via soluble guanylate cyclase (sGC) stimulation and inhibition of vascular remodeling by targeting AMP-activated protein kinase (AMPK).[12]

Quantitative Data and Structure-Activity Relationships

Systematic modification of the pyrazolo[4,3-b]pyridine core has led to the identification of potent compounds and the elucidation of key structure-activity relationships (SAR).

Table 1: Biological Activity of Pyrazolo[4,3-b]pyridine Derivatives Against Various Targets

Compound IDTargetAssayActivity (IC₅₀/EC₅₀)Reference
D38 PD-1/PD-L1 InteractionHTRF Assay9.6 nM (IC₅₀)[8]
D38 PD-1/PD-L1 InteractionCell Co-culture1.61 µM (EC₅₀)[8]
Compound 7n FGFR1Enzymatic Assay< 20 nM (IC₅₀)[5]
Compound 19 PIM-1 KinaseCytotoxicity (MCF-7)5.61 µM (IC₅₀)[7]
Compound C03 TRKAEnzymatic Assay56 nM (IC₅₀)[6]
Compound 17f AMPKα1γ1β1Enzymatic Assay0.42 µM (EC₅₀)[11]
Compound 1 PEX14-PEX5 PPINMR CSP163 µM (Kᴅ)[10]

A critical SAR finding is the importance of the N(1)-H of the pyrazole ring, which often participates in essential hydrogen-bonding interactions within the target's active site. N-methylation of this position typically leads to a complete loss of activity.[5] For kinase inhibitors, substitutions on the phenyl rings attached to the core are optimized to improve potency and selectivity by forming additional contacts with residues in the binding pocket.[4] For instance, incorporating a 4-dimethylamino group on a terminal phenyl ring improved both enzymatic and cellular potencies of FGFR inhibitors.[5]

Experimental Protocols

General Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[13]
  • Preparation of Starting Material: Ethyl 2-(5-nitro-2-chloropyridin-3-yl)-3-oxobutanoate is synthesized via a Suzuki-Miyaura coupling reaction.

  • Azo-Coupling and Cyclization: A solution of the appropriate aniline (1.2 mmol) in a mixture of concentrated HCl (0.3 mL) and water (1 mL) is cooled to 0 °C. A solution of NaNO₂ (1.2 mmol) in water (1 mL) is added dropwise, and the mixture is stirred for 30 minutes to form the diazonium salt.

  • The previously synthesized pyridin-3-yl-butanoate (1 mmol) is dissolved in pyridine (5 mL) and cooled to 0 °C.

  • The cold diazonium salt solution is added dropwise to the butanoate solution. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the final pyrazolo[4,3-b]pyridine derivative.

  • Characterization: Products are characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a) was obtained as a white solid with a yield of 85%. HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881.[13]

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay[8]
  • Principle: This biochemical assay measures the disruption of the PD-1/PD-L1 protein interaction. Recombinant human PD-1-His and PD-L1-Fc proteins are used.

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to a 384-well plate.

    • A mixture of anti-His-Eu³⁺ cryptate (donor) and anti-Fc-d2 (acceptor) antibodies is added, followed by the PD-1 and PD-L1 proteins.

    • The plate is incubated at room temperature for a specified time (e.g., 1-2 hours).

  • Detection: The fluorescence signal is read at 665 nm (acceptor) and 620 nm (donor) on an HTRF-compatible plate reader.

  • Data Analysis: The ratio of the two emission signals is calculated. The percent inhibition is determined relative to controls (no inhibitor). IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold is a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility and favorable geometry for target binding have enabled the development of potent and selective inhibitors for a wide range of biological targets, from well-established kinases to novel protein-protein interactions. The continued exploration of this scaffold, guided by detailed SAR studies and innovative synthetic chemistry, promises to deliver next-generation therapeutics for cancer, infectious diseases, and other unmet medical needs.

References

Retrosynthetic Analysis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthetic strategies for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines plausible synthetic pathways, details experimental protocols for key transformations, and presents relevant chemical data in a structured format. The logical flow of the synthesis is further elucidated through workflow diagrams generated using Graphviz (DOT language). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of pyrazolo[4,3-b]pyridine derivatives and related heterocyclic scaffolds.

Introduction

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore found in a variety of biologically active molecules. The specific substitution pattern of this compound (CAS No: 1211516-09-4) makes it a valuable building block for the synthesis of potential therapeutic agents. The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the 3-amino group is a key site for derivatization. A thorough understanding of its synthesis is crucial for its application in drug discovery and development.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approach involves the formation of the pyrazole ring onto a pre-functionalized pyridine core.

A primary disconnection of the pyrazole ring leads back to a key intermediate, a 2-halopyridine substituted with a cyano group at the 3-position. This disconnection is advantageous as it allows for the direct formation of the 3-amino group of the target molecule upon cyclization with hydrazine.

G This compound This compound Disconnection_1 C-N bond formation (Pyrazole ring) This compound->Disconnection_1 2-Chloro-5-bromo-3-cyanopyridine 2-Chloro-5-bromo-3-cyanopyridine Disconnection_1->2-Chloro-5-bromo-3-cyanopyridine Hydrazine Hydrazine Disconnection_1->Hydrazine Disconnection_2 Functional group interconversion (Nitrile formation) 2-Chloro-5-bromo-3-cyanopyridine->Disconnection_2 Disconnection_3 Halogenation & Chlorination 2-Chloro-5-bromo-3-cyanopyridine->Disconnection_3 2-Chloro-5-bromo-3-aminomethylpyridine 2-Chloro-5-bromo-3-aminomethylpyridine Disconnection_2->2-Chloro-5-bromo-3-aminomethylpyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Disconnection_3->2-Amino-5-bromopyridine Disconnection_4 Bromination 2-Amino-5-bromopyridine->Disconnection_4 2-Aminopyridine 2-Aminopyridine Disconnection_4->2-Aminopyridine

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway identifies 2-Chloro-5-bromo-3-cyanopyridine as a crucial intermediate. This intermediate can be conceptually derived from commercially available 2-aminopyridine through a sequence of bromination and Sandmeyer-type reactions.

Proposed Synthetic Pathway

Based on the retrosynthetic analysis, a plausible forward synthesis is proposed, starting from 2-aminopyridine. The overall workflow is depicted below.

G 2-Aminopyridine 2-Aminopyridine Step1 Bromination 2-Aminopyridine->Step1 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Step1->2-Amino-5-bromopyridine Step2 Sandmeyer Reaction (Diazotization & Cyanation) 2-Amino-5-bromopyridine->Step2 2-Chloro-5-bromo-3-cyanopyridine 2-Chloro-5-bromo-3-cyanopyridine Step2->2-Chloro-5-bromo-3-cyanopyridine Step3 Cyclization with Hydrazine 2-Chloro-5-bromo-3-cyanopyridine->Step3 This compound This compound Step3->this compound

Caption: Proposed synthetic workflow.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on established literature procedures for similar transformations.

Step 1: Synthesis of 2-Amino-5-bromopyridine

Reaction: 2-Aminopyridine is brominated selectively at the 5-position using a suitable brominating agent.

Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 2-amino-5-bromopyridine.

Reagent/SolventMolar Eq.Molecular WeightAmount
2-Aminopyridine1.094.11 g/mol (user defined)
N-Bromosuccinimide1.05177.98 g/mol (calculated)
Chloroform--(as required)
ParameterValue
Reaction Temperature 0 °C to Room Temp.
Reaction Time 4-6 hours
Typical Yield 75-85%
Step 2: Synthesis of 2-Chloro-5-bromo-3-cyanopyridine

Reaction: This transformation involves a Sandmeyer-type reaction where the amino group of 2-amino-5-bromopyridine is converted to a chloro group, and a cyano group is introduced at the 3-position. A more direct approach from a related precursor is often employed in practice. A plausible route involves the diazotization of 2-amino-5-bromopyridine followed by reaction with a copper(I) cyanide and copper(I) chloride. A more modern and often higher-yielding approach starts from 2,3-dichloro-5-bromopyridine. However, for the purpose of this guide from 2-amino-5-bromopyridine:

Protocol:

  • Suspend 2-amino-5-bromopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

  • Heat the reaction mixture to 50-60 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-5-bromo-3-cyanopyridine.

Reagent/SolventMolar Eq.Molecular WeightAmount
2-Amino-5-bromopyridine1.0173.01 g/mol (user defined)
Sodium Nitrite1.169.00 g/mol (calculated)
Copper(I) Cyanide1.289.56 g/mol (calculated)
Hydrochloric Acid--(as required)
ParameterValue
Reaction Temperature 0 °C to 60 °C
Reaction Time 2-3 hours
Typical Yield 40-60%
Step 3: Synthesis of this compound

Reaction: The final step is the cyclization of 2-chloro-5-bromo-3-cyanopyridine with hydrazine to form the pyrazolo[4,3-b]pyridine ring system.

Protocol:

  • Dissolve 2-chloro-5-bromo-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain this compound.

Reagent/SolventMolar Eq.Molecular WeightAmount
2-Chloro-5-bromo-3-cyanopyridine1.0218.46 g/mol (user defined)
Hydrazine Hydrate3.0-5.050.06 g/mol (calculated)
Ethanol--(as required)
ParameterValue
Reaction Temperature Reflux
Reaction Time 8-12 hours
Typical Yield 70-90%

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-AminopyridineC₅H₆N₂94.11504-29-0
2-Amino-5-bromopyridineC₅H₅BrN₂173.011072-97-5
2-Chloro-5-bromo-3-cyanopyridineC₆H₂BrClN₂218.46886365-51-1
This compoundC₆H₅BrN₄213.041211516-09-4[1][2]

Conclusion

The retrosynthetic analysis and proposed synthetic pathway provide a robust framework for the laboratory-scale preparation of this compound. The described experimental protocols, based on established chemical transformations, offer a practical guide for researchers. The key to a successful synthesis lies in the careful execution and optimization of each step, particularly the Sandmeyer reaction, which can be sensitive to reaction conditions. The presented information is intended to facilitate the synthesis of this valuable building block for further applications in medicinal chemistry and drug discovery.

References

The Fundamental Reactivity of the Pyrazolo[4,3-b]pyridine Ring System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors. Understanding the fundamental reactivity of this ring system is paramount for the rational design and synthesis of novel derivatives with tailored properties. This technical guide provides an in-depth analysis of the core reactivity of the pyrazolo[4,3-b]pyridine nucleus, covering electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes key reaction pathways and a relevant biological signaling pathway to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine ring system is an aromatic bicyclic heterocycle composed of a fused pyrazole and pyridine ring. This arrangement results in a unique electronic landscape that dictates its chemical reactivity. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the electron-rich pyrazole ring is more prone to electrophilic substitution. The interplay between these two fused rings, along with the influence of substituents, governs the regioselectivity and feasibility of various chemical transformations. The scaffold's structural similarity to purine bases has made it a valuable framework in the development of therapeutic agents, notably as inhibitors of protein kinases.[1] One such example is Glumetinib, a selective inhibitor of the c-Met receptor tyrosine kinase.[1]

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrazolo[4,3-b]pyridine ring system is influenced by the electronic nature of both the pyridine and pyrazole rings. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution is expected to occur preferentially on the more electron-rich pyrazole ring.

Halogenation

Halogenation, such as bromination, is a key functionalization reaction. The regioselectivity is dependent on the reaction conditions and the substituents present on the ring. For instance, the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine has been reported, demonstrating that electrophilic attack can be directed to the pyridine ring under specific conditions.[2]

Table 1: Electrophilic Bromination of a Pyrazolo[4,3-b]pyridine Precursor

Starting MaterialReagents and ConditionsProductYieldReference
N-(4-bromo-2-methylpyridin-3-yl)acetamide1. Potassium acetate, Acetic anhydride, Toluene, 15 min2. Isopentyl nitrite, Toluene, 85 °C, 4 h7-bromo-1H-pyrazolo[4,3-b]pyridine17%[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine moiety of the pyrazolo[4,3-b]pyridine scaffold is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and bearing a suitable leaving group. This reactivity is a cornerstone for the synthesis and functionalization of this heterocyclic system. A common strategy involves the reaction of 2-chloro-3-nitropyridines with various nucleophiles as a key step in the construction of the pyrazolo[4,3-b]pyridine core.[1]

Table 2: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives via SNAr

Starting MaterialNucleophile/ReagentsProductYieldReference
2-chloro-3-nitropyridineEthyl acetoacetate, NaHEthyl 2-((3-nitropyridin-2-yl)acetyl)acetateNot specified[1]
2-chloro-6-methyl-3-nitropyridineEthyl acetoacetate, NaHEthyl 2-((6-methyl-3-nitropyridin-2-yl)acetyl)acetateNot specified[1]
2-chloro-3-nitro-6-(trifluoromethyl)pyridineEthyl acetoacetate, NaHEthyl 2-((3-nitro-6-(trifluoromethyl)pyridin-2-yl)acetyl)acetateNot specified[1]

Metal-Catalyzed Cross-Coupling Reactions

The introduction of carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions is a powerful tool for the diversification of the pyrazolo[4,3-b]pyridine scaffold. Halogenated pyrazolo[4,3-b]pyridines are valuable precursors for these transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halogenated pyrazolo[4,3-b]pyridine and a boronic acid or ester. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted derivatives. While specific examples on the pyrazolo[4,3-b]pyridine core are not abundant in the literature, protocols for closely related pyrazolopyridine isomers are well-established and can be adapted.

Table 3: Representative Suzuki-Miyaura Coupling Conditions for Halogenated Heterocycles

HalideBoronic AcidCatalyst/LigandBaseSolventYieldReference
7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridineArylboronic acidPd(OAc)₂Cs₂CO₃EtOH/H₂OGood to excellent[3]
3-bromo pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O67-89%[4]
Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of a halo-pyrazolo[4,3-b]pyridine with a terminal alkyne to introduce alkynyl moieties. These functional groups can serve as handles for further synthetic transformations.

Table 4: Representative Sonogashira Coupling Conditions

HalideAlkyneCatalystCo-catalystBaseSolventReference
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amineVarious terminal alkynesPd(PPh₃)₂Cl₂CuIEt₃NTHF[4]
4-bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction that allows for the synthesis of amino-substituted pyrazolo[4,3-b]pyridines from their halogenated precursors. This reaction is of high importance in medicinal chemistry for the introduction of various amine functionalities.

Biological Relevance: Inhibition of the c-Met Signaling Pathway

The pyrazolo[4,3-b]pyridine core is found in several potent kinase inhibitors. A notable example is Glumetinib (SCC244), a highly selective inhibitor of the c-Met receptor tyrosine kinase.[6][7] Aberrant c-Met signaling is implicated in various cancers, promoting tumor growth, metastasis, and angiogenesis.[8][9] Glumetinib inhibits c-Met autophosphorylation, thereby blocking downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[6][8]

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Glumetinib Glumetinib (Pyrazolo[4,3-b]pyridine) Glumetinib->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis

c-Met signaling pathway and inhibition by Glumetinib.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines (via Japp-Klingemann Reaction)[1]

To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), the corresponding aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (0.08 mL, 1 mmol). The reaction mixture is stirred at room temperature for a duration of 5–60 minutes (monitored by TLC). Subsequently, pyrrolidine (0.33 mL, 4 mmol) is added, and the mixture is stirred at 40 °C for an additional 15–90 minutes (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into 50 mL of 1N hydrochloric acid and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Japp_Klingemann_Workflow start Start: Nitroaryl-substituted acetoacetic ester in MeCN add_diazonium Add aryldiazonium tosylate and pyridine start->add_diazonium stir_rt Stir at Room Temperature (5-60 min) add_diazonium->stir_rt add_pyrrolidine Add pyrrolidine stir_rt->add_pyrrolidine stir_40c Stir at 40 °C (15-90 min) add_pyrrolidine->stir_40c workup Aqueous Workup (HCl) and Extraction (CHCl₃) stir_40c->workup purification Purification (Flash Chromatography) workup->purification end End: Purified Pyrazolo[4,3-b]pyridine purification->end

Workflow for Japp-Klingemann based synthesis.
Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine[2]

To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml), potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol) are added. The mixture is stirred for 15 minutes. Isopentyl nitrite (0.806 ml, 6.02 mmol) is then added, and the reaction is heated at 85°C for 4 hours. After cooling, the reaction is partitioned between ethyl acetate (75 mL) and water (75 mL). The organic layer is separated, dried over MgSO₄, and concentrated. The resulting oil is purified by silica column chromatography (eluent: 3:97 methanol:dichloromethane) to afford the product.

Representative Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrazolopyridine Derivative[3]

A mixture of the 7-iodo-pyrazolo[4,3-c]pyridine derivative (1.0 equiv), the respective arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in a 3:1 mixture of EtOH/H₂O is subjected to microwave irradiation at 100 °C for 30-60 minutes. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired coupled product.

Conclusion

The pyrazolo[4,3-b]pyridine ring system exhibits a rich and versatile reactivity profile, enabling its functionalization through a variety of modern synthetic methodologies. The inherent electronic properties of the fused pyrazole and pyridine rings allow for selective electrophilic and nucleophilic substitution reactions. Furthermore, the introduction of a halogen handle opens up a plethora of possibilities for diversification via metal-catalyzed cross-coupling reactions. A thorough understanding of this fundamental reactivity is crucial for the continued development of novel pyrazolo[4,3-b]pyridine derivatives as valuable compounds in drug discovery and materials science. This guide provides a foundational framework for researchers to explore and exploit the chemical potential of this important heterocyclic scaffold.

References

Exploring the Chemical Space of 6-Bromo-Substituted Pyrazolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines and its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 6-position of this scaffold can significantly influence its physicochemical properties and biological activity, making 6-bromo-substituted pyrazolopyridines an intriguing area of exploration for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical space of these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships, particularly in the context of kinase inhibition.

Synthetic Strategies for 6-Bromo-Substituted Pyrazolopyridines

The synthesis of 6-bromo-substituted pyrazolopyridines can be approached through various synthetic routes, primarily involving the construction of the bicyclic core followed by bromination or the use of pre-brominated starting materials.

1. Synthesis of 6-Bromo-Pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate:

A notable synthetic approach involves the base-catalyzed microwave-assisted synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate. This method utilizes 5-amino-1H-pyrazole-4-carboxylate, prepared from ethyl cyanoacetate and hydrazine hydrate, which is then reacted with 2-bromo-malonaldehyde under basic conditions and microwave irradiation to yield the target compound[1].

Experimental Protocol: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate [1]

  • Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate: To a solution of ethyl cyanoacetate (1 eq) is added hydrazine hydrate (1 eq) dropwise under microwave irradiation at 80-100°C. The reaction mixture is heated under microwave at 100°C. The resulting solid precipitate is quenched with water and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered, and concentrated to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate.

  • Step 2: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate: To 5-amino-1H-pyrazole-4-ethyl-carboxylate (1 eq) is added 2-bromo-malonaldehyde (1.1 eq) in a basic solution with concentrated hydrochloric acid under microwave irradiation at 110°C. The reaction progress is monitored by thin-layer chromatography. The crude solid is washed with ethanol and filtered to yield the final product.

2. Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives:

While the primary focus is on 6-bromo derivatives, the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridines provides a relevant and adaptable synthetic strategy. The synthesis of these compounds as TRK inhibitors starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. The pyrazole nitrogen is first protected, followed by functionalization at other positions through coupling reactions[2].

Experimental Protocol: General Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives [2]

  • Step 1: Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine: 5-Bromo-1H-pyrazolo[3,4-b]pyridine is dissolved in DMF, and N-iodosuccinimide is added. The mixture is heated at 60°C and stirred for 12 hours. After cooling, the mixture is poured into water to precipitate the iodinated product.

  • Step 2: Protection of the Pyrazole Nitrogen: The iodinated intermediate is dissolved in dry DMF and cooled to 0°C. Sodium hydride is added slowly, and after stirring for 2 hours, a protecting group such as 4-methoxy-benzyl chloride is added. The reaction is stirred for an additional 4 hours at room temperature.

  • Step 3: Functionalization via Coupling Reactions: The protected intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce different substituents at various positions on the pyrazolopyridine core.

  • Step 4: Deprotection: The protecting group is removed under appropriate conditions (e.g., using trifluoroacetic acid) to yield the final functionalized 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

6-Bromo-substituted pyrazolopyridines have shown promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition:

The pyrazolopyridine scaffold acts as a hinge-binder, occupying the ATP-binding pocket of kinases[3]. The bromine atom at the 6-position can form halogen bonds with the protein backbone, enhancing binding affinity and selectivity.

Structure-Activity Relationship of Bromo-Substituted Pyrazolopyridines as Kinase Inhibitors:

While specific SAR data for a broad range of 6-bromo-pyrazolopyridines is not extensively available in the public domain, studies on related bromo-substituted heterocyclic kinase inhibitors, such as 5-bromo-1H-pyrazolo[3,4-b]pyridines as TRK inhibitors, provide valuable insights[2].

Compound IDR1R2TRKA IC50 (nM)[2]
C03 3-aminophenyl2,5-difluorobenzyl56
C09 3-aminophenyl2-fluorobenzyl57
C10 3-aminophenyl2-chlorobenzyl26

Table 1: In vitro kinase inhibitory activity of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives against TRKA.

Key SAR Observations (based on 5-bromo analogs):

  • Substitution at the Pyridine Ring: The nature of the substituent on the pyridine ring significantly impacts the inhibitory activity.

  • Linker and Terminal Group: The type of linker and the terminal functional groups play a crucial role in interacting with the solvent-exposed region of the kinase domain.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay:

A common method to determine the inhibitory potency of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction[4].

  • Principle: The assay quantifies the amount of ATP consumed by the kinase. A lower ATP consumption in the presence of an inhibitor indicates inhibitory activity. The remaining ATP is detected via a luciferase/luciferin reaction, producing a luminescent signal.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

    • Assay Plate Setup: In a 384-well plate, add kinase assay buffer, the test compound, and a mixture of the kinase and its substrate.

    • Kinase Reaction: Initiate the reaction by adding ATP solution.

    • Incubation: Incubate the plate at room temperature for a defined period.

    • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Modulation

Pyrazolopyridine derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway[5][6][7]. This pathway is a central regulator of cell growth, proliferation, and survival.

Below is a Graphviz diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by 6-bromo-substituted pyrazolopyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes Inhibitor 6-Bromo-Pyrazolopyridine Derivative Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The 6-bromo-substituted pyrazolopyridine scaffold represents a promising starting point for the design of novel kinase inhibitors and other targeted therapies. The synthetic accessibility of this core allows for diverse functionalization, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships of 6-bromo-substituted pyrazolopyridines against a wider range of biological targets is warranted to fully unlock their therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to navigate and exploit the chemical space of this important heterocyclic scaffold.

References

An In-depth Technical Guide on the Initial Biological Screening of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities. As a member of this class, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine holds significant potential for drug discovery efforts. This technical guide outlines a comprehensive initial biological screening strategy for this compound, drawing upon the established activities of analogous pyrazolopyridine derivatives. The proposed screening cascade includes evaluations for potential anticancer, kinase inhibitory, and antimicrobial activities. Detailed experimental protocols, representative data presentation, and workflow visualizations are provided to guide researchers in the preliminary assessment of this compound's therapeutic potential.

Introduction

The fusion of pyrazole and pyridine rings to form pyrazolopyridines has yielded a plethora of biologically active molecules.[1][2][3] Derivatives of this scaffold have been extensively investigated and have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][4] The core structure allows for diverse substitutions, enabling the fine-tuning of activity and selectivity towards specific biological targets. Notably, various substituted pyrazolopyridines have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][5][6][7] Furthermore, the antimicrobial properties of pyrazolopyridine derivatives have also been reported, highlighting their potential as novel anti-infective agents.[4][8]

This whitepaper focuses on a proposed initial biological screening for the specific compound this compound. While specific screening data for this exact molecule is not extensively published, this guide provides a robust framework for its initial biological evaluation based on the well-documented activities of the broader pyrazolopyridine class.

Proposed Initial Biological Screening Cascade

The initial screening of this compound should encompass a panel of assays to broadly assess its potential therapeutic applications. A tiered approach, starting with general cytotoxicity and antimicrobial activity, followed by more specific mechanistic assays, is recommended.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays A This compound B Anticancer Cell Line Panel (e.g., NCI-60) A->B C Antimicrobial Susceptibility Testing (Gram-positive & Gram-negative bacteria, Fungi) A->C E Dose-Response Cytotoxicity Assays (IC50 determination) B->E If active F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->F If active D Kinase Inhibition Panel (e.g., TRK, ALK, TBK1) E->D E->F

Figure 1: Proposed initial biological screening workflow for this compound.

Data Presentation: Representative Biological Activities of Pyrazolopyridine Analogs

The following tables summarize the kind of quantitative data that would be generated during the proposed screening. The data presented here is representative of the activities observed for various substituted pyrazolopyridine derivatives reported in the literature and serves as a benchmark for evaluating this compound.

Table 1: Representative Anticancer Activity of Pyrazolopyridine Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineKm-12 (Colon)Proliferation0.304[5]
Pyrazolo[3,4-b]pyridineMCF-7 (Breast)Proliferation>10[5]
Pyrazolo[4,3-e][1][2][5]triazolopyrimidineHeLa (Cervical)Cytotoxicity7-11[6]
Pyrazolo[3,4-b]pyridineNCI-60 PanelProliferation0.54–2.08[9]

Table 2: Representative Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

Compound ClassKinase TargetAssay TypeIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineTRKAHTRF56[5]
Pyrazolo[3,4-b]pyridineALKEnzymatic<20[10]
Pyrazolo[3,4-b]pyridineTBK1Enzymatic0.2[7]
Pyrazolo[3,4-b]pyridineFGFREnzymatic1.6-2.9[3]

Table 3: Representative Antimicrobial Activity of Pyrazolopyridine Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridineBacillus subtilisModerate Activity[8]
Pyrazolo[3,4-b]pyridineStaphylococcus aureusModerate Activity[8]
Pyrazolo[3,4-b]pyridineEscherichia coliModerate Activity[8]
Pyrazolo[3,4-b]pyridinePseudomonas aeruginosaModerate Activity[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of screening results. Below are protocols for key experiments proposed in the screening cascade.

4.1. In Vitro Anticancer Screening: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The compound, this compound, is dissolved in DMSO to prepare a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.

    • The medium from the cell plates is replaced with the medium containing the test compound dilutions. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

    • Plates are incubated for 48-72 hours.

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

4.2. Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This is a common method for measuring kinase activity in a high-throughput format.[5]

  • Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (XL665) into proximity, resulting in a FRET signal.

  • Assay Procedure:

    • The kinase, substrate, and ATP are prepared in a kinase reaction buffer.

    • The test compound is pre-incubated with the kinase in a low-volume 384-well plate.

    • The kinase reaction is initiated by the addition of the ATP/substrate mixture.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The detection reagents (europium-labeled antibody and XL665-labeled streptavidin if the substrate is biotinylated) are added to stop the reaction.

    • The plate is incubated for 60 minutes to allow for antibody binding.

    • The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

  • Data Analysis: The ratio of the emission signals (665 nm / 620 nm) is calculated. The percent inhibition is determined relative to a no-inhibitor control. IC50 values are calculated using a dose-response curve.

4.3. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Assay Procedure:

    • The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Analysis: The MIC values are recorded and compared to those of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Visualization of a Relevant Signaling Pathway

Given the prevalence of pyrazolopyridine derivatives as kinase inhibitors, understanding their potential impact on cell signaling is crucial. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for this class of compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., TRK, ALK, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Ligand Ligand->RTK Inhibitor This compound Inhibitor->RTK

Figure 2: A generic RTK signaling pathway potentially targeted by pyrazolopyridine kinase inhibitors.

Conclusion

While direct biological screening data for this compound is not yet widely available, the rich pharmacology of the pyrazolopyridine scaffold strongly suggests its potential as a bioactive compound. The proposed initial screening cascade, encompassing anticancer, kinase inhibition, and antimicrobial assays, provides a comprehensive starting point for its evaluation. The methodologies and representative data presented in this guide offer a robust framework for researchers to systematically investigate the therapeutic potential of this and other novel pyrazolopyridine derivatives. Further exploration through lead optimization and in vivo studies will be warranted if promising activity is identified in these initial screens.

References

Methodological & Application

Application Notes and Protocols: 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyrazolo[4,3-b]pyridine core, also known as 7-azaindazole, is a privileged scaffold found in numerous biologically active compounds. The bromine atom at the 6-position provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the synthesis of a wide array of 6-aryl and 6-heteroaryl derivatives, which are instrumental in exploring structure-activity relationships (SAR) for drug discovery programs.

The amino group at the 3-position can serve as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases. Consequently, derivatives of this compound have shown significant inhibitory activity against various kinases, including Mitogen-activated protein kinase-interacting kinases (MNK), TANK-binding kinase 1 (TBK1), and Janus kinases (JAKs), which are implicated in cancer, inflammatory diseases, and autoimmune disorders.

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with a range of boronic acids, a summary of representative reaction conditions and yields, and an overview of the relevant biological signaling pathways.

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-aminopyridine and bromo-pyrazolopyridine scaffolds with various aryl and heteroaryl boronic acids. While specific data for this compound is compiled from analogous systems, these examples provide a strong foundation for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids (Microwave-Assisted)

EntryAryl/Heteroaryl Boronic AcidProductYield (%)Reference
1p-Methoxyphenylboronic acid3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one89[1]
2Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one74[1]
34-Acetylphenylboronic acid3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one87[1]
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one76[1]
52-Thienylboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one80[1]
63-Pyridylboronic acid3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one71[1]

Reaction Conditions: 3-bromo pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), boronic acid (1.5 equiv.), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), K₂CO₃ (2.0 equiv.), ethanol/water (4:1), 135 °C, 40 min (microwave irradiation).[1]

Table 2: Suzuki-Miyaura Coupling of 4-Substituted-7-bromo-1H-indazoles with Aryl Boronic Acids

EntryBromo-indazoleAryl Boronic AcidProductYield (%)Reference
1N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acidN-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide76[2]
2N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-(Trifluoromethyl)phenylboronic acidN-(7-(4-(Trifluoromethyl)phenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide70[2]
3N-(7-Bromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide4-Methoxyphenylboronic acidN-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-nitrobenzenesulfonamide71[2]
4N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamideThiophen-2-ylboronic acidN-(7-(Thiophen-2-yl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide80[2]

Reaction Conditions: Bromo-indazole (1.0 equiv.), aryl boronic acid (1.3 equiv.), Pd(PPh₃)₄ (10 mol%), Cs₂CO₃ (1.3 equiv.), dioxane/EtOH/H₂O (3/1.5/0.5 mL), 140 °C, 2 h (microwave irradiation).[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol is a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amine derivative.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Palladium catalyst/ligand system (e.g., XPhosPdG2/XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1 or DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand system.

  • Add the chosen degassed solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-40 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerates Catalyst Coupled_Product Ar-Ar' (Coupled Product) Reductive_Elimination->Coupled_Product Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling Reactions```dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar or N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: Inhibition of the MAPK/MNK1 signaling pathway. [3]

JAK-STAT Signaling Pathway

JAK_STAT_Signaling cluster_receptor Receptor Activation cluster_jak JAK Activation cluster_stat STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates Inhibitor 6-Aryl-1H-pyrazolo[4,3-b]pyridin-3-amine (JAK3 Inhibitor) Inhibitor->JAK3 STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Transcription Induces

Caption: Inhibition of the JAK/STAT signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a library of potential kinase inhibitors starting from the versatile scaffold, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine. The strategic placement of the bromine atom and the amino group on the pyrazolopyridine core allows for systematic chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective kinase inhibitors.

The protocols outlined below focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds at the C6 position of the pyrazolopyridine ring.

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in the design of kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a key feature for potent inhibition. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents through well-established cross-coupling methodologies. This allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Dysregulation of protein kinase signaling is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The synthetic routes described herein provide a robust platform for the generation of diverse libraries of pyrazolo[4,3-b]pyridine derivatives for screening against various kinase targets.

Synthetic Workflow Overview

The general strategy for the synthesis of kinase inhibitors from this compound involves a two-step process. The first step is the functionalization of the 6-bromo position via a palladium-catalyzed cross-coupling reaction, followed by optional further modification of the newly introduced substituent or the primary amine at the 3-position.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D 6-Aryl/Heteroaryl-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives B->D E 6-Amino-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives C->E F Kinase Inhibitor Library D->F E->F

Caption: General synthetic workflow for the diversification of the this compound scaffold.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids or their corresponding pinacol esters.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid/ester (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vessel.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl/heteroaryl-1H-pyrazolo[4,3-b]pyridin-3-amine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL) and the desired amine (1.2 mmol).

  • Add NaOtBu (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-1H-pyrazolo[4,3-b]pyridin-3-amine derivative.

Data Presentation

The following tables summarize the in vitro activity of selected kinase inhibitors with related pyrazolopyridine and aminopyridine scaffolds. This data can serve as a benchmark for newly synthesized compounds based on the this compound core.

Table 1: In Vitro Activity of Aminopyridine-Based Kinase Inhibitors

Kinase TargetInhibitor Scaffold/DerivativeIC₅₀ (nM)Reference
JNK1Aminopyrimidine-based25[1]
JNK2Aminopyrimidine-based12[1]
JNK3Aminopyrazole-based<40[2]
p38αBiphenyl amide11[3]
TAK1Imidazopyridine with 2-cyanoacrylamide27[4]
VRK1Aminopyridine-based150[5]

Table 2: In Vitro Activity of Pyrazolo[3,4-b]pyridine-Based Kinase Activators/Inhibitors

TargetCompound IDActivityValue (µM)Reference
AMPKα1β1γ117fEC₅₀ (activation)0.42[1]
NRK-49F cells17fIC₅₀ (proliferation)0.78[1]
TRKAC03IC₅₀ (inhibition)0.056[5]
TRKAC09IC₅₀ (inhibition)0.057[5]
TRKAC10IC₅₀ (inhibition)0.026[5]

Signaling Pathway Visualization

Kinase inhibitors derived from the this compound scaffold are expected to modulate key cellular signaling pathways implicated in diseases like cancer and inflammation. Below is a simplified representation of the JNK signaling pathway, a common target for kinase inhibitors.

G cluster_0 cluster_1 A Stress Stimuli (UV, Cytokines) B MAPKKK (ASK1, MEKK1) A->B C MAPKK (MKK4, MKK7) B->C D JNK C->D E c-Jun D->E F Apoptosis, Inflammation, Proliferation E->F G Pyrazolo[4,3-b]pyridine Kinase Inhibitor G->D Inhibition

Caption: Simplified JNK signaling pathway and the inhibitory action of a pyrazolopyridine-based kinase inhibitor.

These detailed protocols and application notes provide a solid foundation for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. The versatility of the described synthetic methods allows for the creation of large and diverse compound libraries, increasing the probability of identifying lead candidates for further drug development.

References

Application of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. Its structural resemblance to the purine core of ATP makes it an ideal framework for the design of kinase inhibitors. The strategic incorporation of a bromine atom at the 6-position and an amine group at the 3-position, as seen in 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine , offers a versatile platform for synthetic elaboration. The bromine atom serves as a convenient handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The 3-amino group can participate in crucial hydrogen bonding interactions within the active sites of biological targets. This document provides detailed application notes and experimental protocols for leveraging this compound in drug discovery, with a focus on the development of kinase inhibitors.

Rationale for Use in Drug Discovery

The 1H-pyrazolo[4,3-b]pyridine core is a bioisostere of adenine, allowing it to function as a competitive inhibitor at the ATP-binding site of protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of drug targets. The 6-bromo and 3-amino functionalities of the title compound provide orthogonal handles for synthetic modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Key Applications in Medicinal Chemistry

Derivatives of the pyrazolopyridine scaffold have demonstrated significant activity against a range of biological targets. While specific examples starting from this compound are proprietary or in early stages of discovery, the broader pyrazolopyridine class has yielded potent inhibitors of several key kinases and other important drug targets.

Table 1: Representative Biological Activities of Pyrazolopyridine Derivatives

Scaffold/DerivativeTarget Kinase/ProteinIC₅₀/EC₅₀ (nM)Therapeutic Area
1H-Pyrazolo[3,4-b]pyridine DerivativeTANK-binding kinase 1 (TBK1)0.2Immuno-oncology, Inflammation
1H-Pyrazolo[3,4-d]pyrimidine DerivativeBruton's tyrosine kinase (BTK)1.2Oncology, Autoimmune Disorders
1H-Pyrazolo[3,4-b]pyridine DerivativeTropomyosin receptor kinase A (TRKA)56Oncology
1H-Pyrazolo[4,3-b]pyridine DerivativeMetabotropic glutamate receptor 4 (mGlu4) PAM50.1Parkinson's Disease
3,6-diamino-1H-pyrazolo[3,4-b]pyridineCyclin-Dependent Kinase 5 (CDK5)410Neurodegenerative Disorders

Experimental Protocols

The following protocols are generalized procedures adapted for the use of this compound as a starting material. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation/Heteroarylation

This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the 6-position of the pyrazolo[4,3-b]pyridine core.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-1H-pyrazolo[4,3-b]pyridin-3-amine derivative.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_workup Workup & Purification start1 This compound process Suzuki-Miyaura Coupling (80-100°C, 4-24h) start1->process start2 Aryl/Heteroaryl Boronic Acid start2->process reagent1 Pd Catalyst (e.g., Pd(PPh₃)₄) reagent1->process reagent2 Base (e.g., K₂CO₃) reagent2->process reagent3 Solvent (e.g., Dioxane/H₂O) reagent3->process workup1 Extraction process->workup1 workup2 Column Chromatography workup1->workup2 product 6-Aryl/Heteroaryl-1H-pyrazolo[4,3-b]pyridin-3-amine workup2->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination for N-3 Functionalization

This protocol describes the palladium-catalyzed amination of an aryl halide with the 3-amino group of a 6-substituted-1H-pyrazolo[4,3-b]pyridine.

Materials:

  • 6-Substituted-1H-pyrazolo[4,3-b]pyridin-3-amine

  • Aryl/Heteroaryl halide (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%)

  • Base (e.g., LiHMDS, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the 6-substituted-1H-pyrazolo[4,3-b]pyridin-3-amine (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and the palladium precatalyst (0.02 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_workup Workup & Purification start1 6-Substituted-1H-pyrazolo[4,3-b]pyridin-3-amine process Buchwald-Hartwig Amination (65-100°C) start1->process start2 Aryl/Heteroaryl Halide start2->process reagent1 Pd Precatalyst (e.g., BrettPhos) reagent1->process reagent2 Base (e.g., LiHMDS) reagent2->process reagent3 Anhydrous Solvent (e.g., THF) reagent3->process workup1 Quenching & Extraction process->workup1 workup2 Column Chromatography workup1->workup2 product N-Aryl/Heteroaryl-6-substituted-1H-pyrazolo[4,3-b]pyridin-3-amine workup2->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a test compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

    • Calculate IC₅₀ values from the dose-response curves.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway

Derivatives of the pyrazolopyridine scaffold are often designed to target specific kinases within signaling pathways that are aberrantly activated in diseases like cancer. An example is the TANK-binding kinase 1 (TBK1) signaling pathway, which is involved in innate immunity and has been implicated in cancer.

G cluster_upstream Upstream Activation cluster_downstream Downstream Effectors cluster_response Cellular Response TLR Toll-like Receptors (TLRs) TBK1 TBK1 TLR->TBK1 RLR RIG-I-like Receptors (RLRs) RLR->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IFN Type I Interferons (IFN-α/β) IRF3->IFN Inflammation Inflammatory Cytokines NFkB->Inflammation Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->TBK1

Caption: Simplified TBK1 Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Its amenability to functionalization at both the 6-position via cross-coupling reactions and the 3-amino group allows for the systematic exploration of chemical space to identify potent and selective modulators of various biological targets. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new drug candidates based on this promising chemical starting material.

Application Notes and Protocols for the Development of Novel TRK Inhibitors Using a Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, are pivotal in the development and function of the nervous system.[1][2] The aberrant fusion of NTRK genes, which encode these kinases, with other genes results in the formation of chimeric proteins with constitutively active kinase domains.[3][4][5] These TRK fusion proteins are oncogenic drivers in a wide array of adult and pediatric cancers, making them a prime target for cancer therapy.[5][6]

The development of highly specific TRK inhibitors has ushered in an era of precision oncology, with first-generation inhibitors like larotrectinib and entrectinib demonstrating remarkable efficacy in patients with TRK fusion-positive cancers.[3][7] However, the emergence of drug resistance necessitates the discovery of new chemical scaffolds.[5] The pyrazolo[3,4-b]pyridine core has emerged as a versatile and promising scaffold for designing novel and potent TRK inhibitors.[8][9]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel TRK inhibitors based on the pyrazolo[3,4-b]pyridine framework.

TRK Signaling Pathway

Upon binding to their neurotrophin ligands, TRK receptors dimerize and autophosphorylate, triggering the activation of downstream signaling cascades. The three primary pathways are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, and differentiation.[3][6] In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these pathways.[3]

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding Dimerization Binding & Dimerization TRK_Receptor->Dimerization Autophosphorylation PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Dimerization->Ras Akt Akt PI3K->Akt DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK Differentiation Differentiation DAG_IP3->Differentiation ERK MAPK (ERK) MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Simplified TRK Signaling Pathway
Drug Discovery and Development Workflow

The development of novel pyrazolo[3,4-b]pyridine-based TRK inhibitors follows a structured workflow, from initial design to preclinical evaluation. This process involves rational drug design, chemical synthesis, and a cascade of biological assays to identify and characterize lead compounds.

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Target_ID Target Identification (TRK Kinases) Scaffold_Hop Scaffold Hopping & Computer-Aided Design Target_ID->Scaffold_Hop Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Library Scaffold_Hop->Synthesis Biochem_Assay Biochemical Kinase Assays (IC50 Determination) Synthesis->Biochem_Assay SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Iterative Optimization Cell_Assays Cell-Based Assays (Proliferation, Signaling) SAR->Cell_Assays Biochem_Assay->SAR ADMET In Vitro ADMET (Plasma Stability, CYP Inhibition) Cell_Assays->ADMET In_Vivo In Vivo Efficacy (Xenograft Models) ADMET->In_Vivo

Figure 2: Workflow for TRK Inhibitor Development

Data Presentation: Pyrazolo[3,4-b]pyridine Derivatives

Based on a study that synthesized and evaluated 38 novel pyrazolo[3,4-b]pyridine derivatives, several compounds showed potent inhibitory activity against TRK kinases.[8][10][11][12] The data for the most promising compounds are summarized below.

Table 1: In Vitro Pan-TRK Kinase Inhibitory Activity of Lead Compounds [8]

Compound TRKA IC₅₀ (nM) Selectivity Profile
C03 56 Pan-TRK inhibitor with significant selectivity for FAK, PAK4, and PLK4
C09 57 Pan-TRK inhibitor with significant selectivity for FAK, PAK4, and PLK4

| C10 | 26 | Pan-TRK inhibitor with significant selectivity for FAK, PAK4, and PLK4 |

Table 2: Cellular Antiproliferative Activity of Compound C03 [8]

Cell Line Description IC₅₀ (µM)
Km-12 Colorectal cancer, TRKA fusion-positive 0.304
MCF-7 Breast cancer, TRK-negative >40

| HUVEC | Normal endothelial cells | >40 |

Table 3: In Vitro Pharmacokinetic Properties of Compound C03 [8][10]

Parameter Result Interpretation
Plasma Stability (t₁/₂) >289.1 min Good plasma stability
CYP1A2 Inhibition @ 10 µM 16.6% Low risk of drug-drug interactions
CYP2C9 Inhibition @ 10 µM 66.6% Moderate inhibitory activity
CYP2C19 Inhibition @ 10 µM 48.6% Low-moderate inhibitory activity
CYP2D6 Inhibition @ 10 µM 25.8% Low risk of drug-drug interactions

| CYP3A4 Inhibition @ 10 µM | 0.0% | Low risk of drug-drug interactions |

Experimental Protocols

General Synthesis of Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through the cyclization of a 5-aminopyrazole with an appropriate α,β-unsaturated ketone or 1,3-dicarbonyl compound.[9][13]

Synthesis_Scheme Aminopyrazole 5-Aminopyrazole Derivative Reaction ZrCl4, EtOH/DMF Heat (95°C) Aminopyrazole->Reaction Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Reaction Product Pyrazolo[3,4-b]pyridine Core Reaction->Product

Figure 3: General Synthesis Scheme

Protocol: [13]

  • Dissolve the α,β-unsaturated ketone (0.5 mmol) in N,N-Dimethylformamide (DMF) (0.5 mL).

  • Add a solution of the 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH) (0.5 mL) to the ketone solution at room temperature (25°C).

  • Degas the reaction mixture.

  • Add Zirconium tetrachloride (ZrCl₄) (0.15 mmol) as a catalyst.

  • Stir the reaction mixture vigorously at 95°C for 16 hours.

  • Monitor the reaction completion using an appropriate method (e.g., TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Perform a liquid-liquid extraction using chloroform and water.

  • Separate the organic phase, wash the aqueous phase with chloroform, and combine the organic layers.

  • Purify the crude product using column chromatography to yield the final pyrazolo[3,4-b]pyridine derivative.

Biochemical Kinase Assay (TRKA)

This protocol is for determining the in vitro inhibitory activity (IC₅₀) of a compound against the TRKA kinase using a luminescence-based assay that measures ADP formation.[2][14][15]

Materials:

  • Recombinant human TRKA kinase domain (e.g., Promega, BPS Bioscience).[2][15]

  • Peptide substrate (e.g., Poly (Glu:Tyr 4:1)).[2]

  • TRKA Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[15]

  • ATP solution.

  • Test inhibitor (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.[15]

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure: [14][15]

  • Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • In a white microplate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.

  • Add 2 µL of the TRKA enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

    • Adding ADP-Glo™ Reagent to deplete unused ATP (incubate for 40 minutes).

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes).

  • Record the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol assesses the anti-proliferative effect of the inhibitor on cancer cells harboring NTRK gene fusions (e.g., KM12 cells).[14][16][17]

Materials:

  • TRK fusion-positive cell line (e.g., KM12).

  • Complete cell culture medium.

  • Test inhibitor (dissolved in DMSO).

  • Opaque-walled 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay.[17]

  • Luminometer.

Procedure: [17]

  • Seed 2,000-5,000 cells per well in an opaque-walled 96-well plate in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test inhibitor in culture medium. A typical concentration range is from 0.001 nM to 10 µM.[16]

  • Add the diluted inhibitor or vehicle control to the cells and incubate for 72 hours.[14]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically equal to the volume of media in the well).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence.

  • Determine the percentage of proliferation inhibition relative to the vehicle control and calculate the IC₅₀ or GI₅₀ value.

Western Blot Analysis for TRK Signaling Inhibition

This protocol confirms that the inhibitor blocks TRK signaling in a cellular context by measuring the phosphorylation status of TRK and its downstream effectors.[14][17]

Materials:

  • TRK fusion-positive cells.

  • Test inhibitor.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-TRK, anti-pan-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK.[14]

  • Loading control antibody (e.g., β-actin or GAPDH).[14]

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Chemiluminescent substrate and imaging system.

Procedure: [17][18]

  • Plate cells and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify lysates by centrifugation and determine the protein concentration (e.g., BCA assay).

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the dose-dependent inhibition of TRK, AKT, and ERK phosphorylation.

References

Application Notes and Protocols for N-Alkylation of Pyrazole Ring in Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to purines allows them to interact with a wide range of biological targets, most notably protein kinases. The N-alkylation of the pyrazole ring within the pyrazolopyridine scaffold is a crucial synthetic modification used to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. The regioselectivity of this alkylation, leading to either N-1 or N-2 isomers, is a critical consideration as the position of the alkyl group can significantly impact the biological activity of the compound.[1] This document provides detailed experimental protocols for the N-alkylation of pyrazolopyridines, presents quantitative data for various reaction conditions, and illustrates relevant workflows and biological pathways.

Data Presentation: N-Alkylation of Pyrazolopyridines

The following tables summarize the reaction conditions and outcomes for the N-alkylation of various pyrazolopyridine isomers. The choice of base, solvent, and alkylating agent significantly influences the yield and the regioselectivity (N-1 vs. N-2 isomer).

Table 1: N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines [1]

EntryStarting Material (X=)Alkylating AgentBaseSolventConditionsProduct (N-1 Isomer) Yield (%)Product (N-2 Isomer) Yield (%)
1ClMeINaHDMF0 °C to rt, 2h4535
2BrMeINaHDMF0 °C to rt, 2h4238
3ClBnBrNaHDMF0 °C to rt, 4h5525
4BrBnBrNaHDMF0 °C to rt, 4h5228
5ClEtIK₂CO₃ACN80 °C, 12h6015
6BrEtIK₂CO₃ACN80 °C, 12h5818
7ClCH₂=CHCH₂BrCs₂CO₃DMFrt, 6h7010
8BrCH₂=CHCH₂BrCs₂CO₃DMFrt, 6h6812

Table 2: N-Alkylation of 1H-pyrazolo[3,4-b]pyridines

| Entry | Starting Material | Alkylating Agent | Base | Solvent | Conditions | Total Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | 1H-Pyrazolo[3,4-b]pyridine | Various Bromoalkanes | NaH | DMF | Ice bath to rt, 1h | 90-94 |[2] | | 2 | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine | TsCl | Et₃N | CH₂Cl₂ | rt, overnight | 94 (82% N-1, 12% N-2) |[3] |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is suitable for the N-alkylation of various pyrazolopyridines with alkyl halides and often provides a mixture of N-1 and N-2 isomers.[1][4]

Materials:

  • Pyrazolopyridine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazolopyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to separate the N-1 and N-2 isomers.

Protocol 2: N-Alkylation using Carbonate Bases

This protocol provides a milder alternative to sodium hydride and is suitable for a range of alkylating agents.[1]

Materials:

  • Pyrazolopyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrazolopyridine (1.0 eq) in anhydrous DMF or ACN, add the carbonate base (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1.2 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC/LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the separated N-1 and N-2 alkylated products.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the N-alkylation of pyrazolopyridines.

Materials:

  • Pyrazolopyridine (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the pyrazolopyridine (1.0 eq), alkyl halide (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a minimal amount of DMF to ensure proper mixing and energy absorption.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup procedure described in Protocol 2 (steps 5-7) to isolate and purify the product.

Mandatory Visualizations

experimental_workflow start Start reagents Combine Pyrazolopyridine, Base, and Solvent start->reagents deprotonation Deprotonation reagents->deprotonation alkylation Add Alkylating Agent and React deprotonation->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Column Chromatography workup->purification product Isolated N-1 and N-2 Alkylated Products purification->product

Caption: General experimental workflow for the N-alkylation of pyrazolopyridines.

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates mtorc1 mTORC1 akt->mtorc1 Activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition mtorc2 mTORC2 mtorc2->akt Phosphorylates cell_growth Cell Growth & Proliferation mtorc1->cell_growth pyrazolopyridine Pyrazolopyridine Kinase Inhibitor pyrazolopyridine->akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolopyridine kinase inhibitors.

Signaling Pathway Context: Pyrazolopyridines as Kinase Inhibitors

N-substituted pyrazolopyridine derivatives have been extensively investigated as inhibitors of various protein kinases.[5] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5]

One of the key pathways often targeted is the PI3K/Akt/mTOR signaling cascade. Akt (also known as Protein Kinase B) is a serine/threonine kinase that, once activated, promotes cell survival and growth by phosphorylating a variety of downstream substrates.[6] Pyrazolopyridine-based kinase inhibitors can be designed to bind to the ATP-binding pocket of Akt, thereby preventing its catalytic activity and blocking the downstream signaling events that contribute to tumorigenesis.[7][8] The diagram above illustrates how a pyrazolopyridine inhibitor can interrupt this critical cancer-related signaling pathway.

References

Application Notes and Protocols: A Step-by-Step Guide to Setting Up a Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2] The development of small molecule inhibitors that target specific kinases has become a cornerstone of modern drug discovery.[3] This guide provides a detailed, step-by-step protocol for setting up a robust and reliable in vitro kinase inhibition assay, essential for screening and characterizing potential kinase inhibitors.

Overview of Kinase Inhibition Assays

Kinase inhibition assays are designed to measure the ability of a compound to block the activity of a specific kinase. This is typically achieved by incubating the kinase, a substrate, and a phosphate donor (usually ATP) in the presence of the test compound. The amount of phosphorylated substrate or the amount of ATP consumed is then quantified.[4] A variety of assay formats are available, each with its own advantages and disadvantages. Common methods include:

  • Radiometric Assays: Considered a gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[4][5] They are highly sensitive and not prone to interference from compound fluorescence or light scattering.[4]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, measure the amount of ADP produced or the amount of ATP remaining after the kinase reaction.[1][6] They are well-suited for high-throughput screening (HTS) due to their simple "add-mix-read" format.[7][8]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[9] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[9][10] These methods offer high sensitivity and are amenable to HTS.[9]

Signaling Pathway Context: The MAPK/ERK Pathway

To understand the significance of kinase inhibition, it's crucial to consider the broader signaling context. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. A simplified diagram of this pathway is presented below.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Workflow

The general workflow for a kinase inhibition assay is outlined below. This workflow is applicable to most assay formats with minor modifications.[11]

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor to assay plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution add_kinase Add kinase to assay plate prep_kinase->add_kinase prep_substrate_atp Prepare substrate/ATP mixture start_reaction Initiate reaction with substrate/ATP mixture prep_substrate_atp->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubation Incubate at a controlled temperature start_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure signal (luminescence, fluorescence, etc.) stop_reaction->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: General experimental workflow for a kinase inhibition assay.

Detailed Experimental Protocol: Luminescence-Based Assay

This protocol provides a detailed methodology for a luminescence-based kinase inhibition assay, a common format for inhibitor screening.[1]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)[1]

  • White, opaque 96-well or 384-well microplates[1]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations.[2]

  • Reagent Preparation:

    • Prepare a 2X kinase solution by diluting the kinase enzyme in 1X kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in 1X kinase assay buffer. The final ATP concentration should ideally be at the Km for the kinase to accurately determine inhibitor potency.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor to the appropriate wells of the microplate. For control wells, add 1 µL of DMSO.[12]

    • Include a "no kinase" control which will serve as the 100% inhibition control.[2]

    • Include a "no inhibitor" (DMSO only) control which will represent 0% inhibition.

  • Kinase Reaction:

    • Add 10 µL of the 2X kinase solution to all wells except the "no kinase" control wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[2]

  • Signal Detection (using ADP-Glo™ as an example):

    • After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]

Data Presentation and Analysis

The raw data from the plate reader is used to calculate the percent inhibition for each inhibitor concentration. The results are then plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that is required for 50% inhibition of the kinase activity.[14]

Calculation of Percent Inhibition:

Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_kinase) / (Signal_no_inhibitor - Signal_no_kinase))

Example Data Table:

Inhibitor Concentration (nM)Raw Luminescence (RLU)Percent Inhibition (%)
0 (No Inhibitor)1,250,0000
11,187,5005
31,000,00020
10687,50045
30312,50075
100125,00090
30062,50095
100050,00096
No Kinase Control50,000100

IC50 Determination:

The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 value is then determined from this curve.[1]

Selectivity Profiling:

To assess the selectivity of an inhibitor, it should be tested against a panel of other kinases.[15] The IC50 values for the target kinase and off-target kinases can be presented in a table for easy comparison.[1]

Example Selectivity Data Table:

Kinase TargetInhibitor X IC50 (nM)Staurosporine IC50 (nM)
Kinase A (Target)155
Kinase B25010
Kinase C>10,00020
Kinase D80012
Kinase E1,50018

Staurosporine is a non-selective kinase inhibitor often used as a positive control.[1]

Troubleshooting

Several factors can affect the quality and reproducibility of kinase inhibition assays. Here are some common issues and potential solutions:

  • High Background Signal: This can be caused by compound interference with the detection reagents, compound aggregation, or high ATP concentrations.[16] Running appropriate controls, such as a "no enzyme" control, can help identify the source of the high background.[16] Including a small amount of a non-ionic detergent like Triton X-100 (around 0.01%) can help disrupt compound aggregates.[16]

  • Poor Reproducibility: Inconsistent incubation times, temperature fluctuations, and pipetting errors can all contribute to poor reproducibility. It is crucial to maintain consistent experimental conditions and ensure proper liquid handling techniques.

  • Discrepancy between In Vitro and In Vivo Results: An inhibitor that is potent in a biochemical assay may not be effective in a cellular context. This can be due to factors such as cell permeability, off-target effects, or the high intracellular concentration of ATP.[17][18] Cellular assays are necessary to validate the findings from biochemical assays.[14]

Conclusion

Setting up a reliable kinase inhibition assay is a fundamental step in the discovery and development of novel kinase inhibitors. Careful consideration of the assay format, optimization of reaction conditions, and inclusion of appropriate controls are essential for generating high-quality, reproducible data. The protocols and guidelines presented here provide a solid foundation for researchers to establish robust kinase inhibition assays in their laboratories.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Aryl-1H-pyrazolo[4,3-b]pyridin-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein leverage the advantages of microwave-assisted organic synthesis to achieve rapid reaction times, high yields, and operational simplicity.

Introduction

Pyrazolo[4,3-b]pyridines are fused heterocyclic systems that are recognized as important pharmacophores due to their diverse biological activities. The introduction of an aryl group at the 6-position and an amino group at the 3-position can significantly modulate their pharmacological properties. Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis offers a green and efficient alternative, enabling rapid and controlled heating to accelerate chemical transformations. This application note details a robust microwave-assisted protocol for the synthesis of the title compounds.

General Reaction Scheme

The proposed synthetic strategy involves a two-step, one-pot reaction sequence starting from readily accessible 2-chloro-6-aryl-3-cyanopyridines. The first step is the nucleophilic substitution of the chlorine atom with hydrazine, followed by a microwave-assisted intramolecular cyclization to form the desired 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amine.

start 2-Chloro-6-aryl-3-cyanopyridine intermediate 2-Hydrazinyl-6-aryl-3-cyanopyridine (in situ intermediate) start->intermediate Hydrazine Hydrate, Solvent (e.g., Ethanol) product 6-Aryl-1H-pyrazolo[4,3-b]pyridin-3-amine intermediate->product Microwave Irradiation, High Temperature

Caption: General reaction pathway for the synthesis of 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amines.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of a representative 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amine.

Materials and Equipment:

  • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • Microwave reaction vials with snap caps or crimp seals

  • Magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, mass spectrometer, and IR spectrophotometer for characterization

  • 2-Chloro-6-aryl-3-cyanopyridine (starting material)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Other necessary solvents for purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Protocol: Microwave-Assisted Synthesis of 6-Phenyl-1H-pyrazolo[4,3-b]pyridin-3-amine

  • Reaction Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-6-phenyl-3-cyanopyridine (1.0 mmol, 1.0 eq.).

    • Add absolute ethanol (5 mL) to dissolve the starting material.

    • Carefully add hydrazine hydrate (5.0 mmol, 5.0 eq.).

    • Seal the vial securely with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 150 °C

      • Time: 20 minutes

      • Power: 100-200 W (dynamic power control to maintain temperature)

      • Stirring: On

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amines.

EntryAryl GroupMicrowave Temp. (°C)Time (min)Power (W)SolventYield (%)
1Phenyl15020150Ethanol85
24-Chlorophenyl15025150Ethanol82
34-Methoxyphenyl140201201-Butanol88
44-Methylphenyl15020150Ethanol86
52-Naphthyl160301801-Butanol79

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the microwave-assisted synthesis.

cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Chloro-6-aryl-3-cyanopyridine - Hydrazine Hydrate - Solvent vial Seal Microwave Vial reagents->vial mw Microwave Irradiation (Controlled Temperature & Time) vial->mw cool Cool to Room Temperature mw->cool evap Solvent Evaporation cool->evap purify Column Chromatography evap->purify char Characterization (NMR, MS, IR) purify->char

Caption: Workflow for the microwave-assisted synthesis of 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amines.

Plausible Reaction Mechanism

The reaction is proposed to proceed through an initial nucleophilic aromatic substitution followed by an intramolecular cyclization.

reactant 2-Chloro-6-aryl-3-cyanopyridine intermediate1 Meisenheimer-like Intermediate reactant->intermediate1 + H₂NNH₂ (Nucleophilic Attack) hydrazine Hydrazine intermediate2 2-Hydrazinyl-6-aryl- 3-cyanopyridine intermediate1->intermediate2 - Cl⁻ intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Nucleophilic Attack (Microwave) product 6-Aryl-1H-pyrazolo[4,3-b]pyridin-3-amine intermediate3->product Tautomerization

Caption: Plausible mechanism for the formation of the pyrazolo[4,3-b]pyridine ring system.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a dedicated microwave synthesizer with appropriate safety features.

  • Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Ensure that the reaction vials are not overfilled and are properly sealed to prevent pressure buildup.

  • Always consult the material safety data sheets (MSDS) for all chemicals used.

Conclusion

The microwave-assisted synthesis of 6-aryl-1H-pyrazolo[4,3-b]pyridin-3-amines offers a significant improvement over conventional heating methods. This approach provides a rapid, efficient, and scalable route to a library of these valuable heterocyclic compounds, which can be instrumental in the early stages of drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

use of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine in Drug Discovery

Introduction

This compound is a key heterocyclic fragment in medicinal chemistry, particularly in the development of modulators for important biological targets. Its rigid bicyclic core, the pyrazolo[4,3-b]pyridine, serves as a versatile scaffold that can be strategically modified to achieve high potency and selectivity. The bromine atom at the 6-position offers a convenient synthetic handle for introducing a variety of substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 3-amino group provides a crucial hydrogen bond donor, often mimicking the interactions of endogenous ligands with their protein targets.

This document details the application of this compound in the discovery of novel positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a promising target for the treatment of Parkinson's disease.

Application in the Development of mGlu4 Positive Allosteric Modulators

Derivatives of the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold have been successfully developed as potent and selective positive allosteric modulators of mGlu4.[1] These compounds enhance the receptor's response to its endogenous ligand, glutamate, offering a potential therapeutic strategy for neurological disorders. The core scaffold is central to the activity of these modulators, with systematic modifications leading to the identification of compounds with improved metabolic stability and reduced off-target effects, such as CYP1A2 induction.[1]

One notable derivative, 27o (VU6001376) , emerged from these studies as a potent and selective mGlu4 PAM with an excellent pharmacokinetic profile in rats.[1] This compound demonstrated in vivo efficacy in a preclinical model of Parkinson's disease, highlighting the therapeutic potential of this chemical series.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of a key compound derived from the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold.

Compound IDTargetAssay TypeEC50 (nM)% GluMaxReference
27o (VU6001376) mGlu4PAM activity50.150.5[1]

Experimental Protocols

Protocol 1: Synthesis of 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides

This protocol describes a general synthetic route for the preparation of the target compounds, starting from this compound.

Materials:

  • This compound

  • Appropriately substituted benzo[d]isothiazole-3-carboxamide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the substituted benzo[d]isothiazole-3-carboxamide (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (0.1 eq.) and the ligand (0.2 eq.) to the vessel under the inert atmosphere.

  • Add the anhydrous solvent to the vessel.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide derivative.

Protocol 2: In Vitro mGlu4 Potency Assay

This protocol outlines the method for determining the potency of the synthesized compounds as mGlu4 PAMs using a cell-based assay.

Materials:

  • HEK293 cells stably expressing the mGlu4 receptor

  • Assay buffer (e.g., Krebs' buffer)

  • Glutamate (EC20 concentration)

  • Test compounds (at various concentrations)

  • Fluorescence plate reader

Procedure:

  • Plate the mGlu4-expressing HEK293 cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds to the cells and incubate for a specified period (e.g., 30 minutes) at 37 °C.

  • Add a sub-maximal concentration of glutamate (EC20) to the wells.

  • Measure the intracellular calcium mobilization or another downstream signaling event using a fluorescence plate reader.

  • Generate concentration-response curves and calculate the EC50 values for each compound using a non-linear regression analysis.

Visualizations

Signaling Pathway

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site PAM mGlu4 PAM (e.g., VU6001376) PAM->mGlu4 Binds to allosteric site G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Simplified mGlu4 receptor signaling pathway.

Experimental Workflow

Drug_Discovery_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig amination) Start->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Screening (mGlu4 PAM Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (DMPK, Selectivity) SAR->Optimization SAR->Optimization InVivo In Vivo Efficacy Studies (e.g., Parkinson's Disease Model) Optimization->InVivo Candidate Preclinical Candidate (e.g., VU6001376) InVivo->Candidate

Caption: Drug discovery workflow using the specified fragment.

References

Application Notes: Design and Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as BRK/PTK6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (BRK), is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors and other epithelial cancers, including prostate and colon cancers.[1][2] Its expression is often correlated with poorer patient outcomes and advanced cancer phenotypes like increased proliferation, survival, and migration.[3][4][5] Unlike many kinases that are drivers of cell proliferation, BRK's role appears more significant in promoting cell migration, invasion, and metastasis.[6][7] This makes BRK an attractive therapeutic target, particularly for preventing cancer progression and metastasis.[1][7]

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, serving as a bioisostere of adenine.[8][9] This core is found in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[10][11] This document outlines the design rationale, synthetic protocols, and biological evaluation methods for a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent and selective inhibitors of BRK/PTK6.

Design Strategy

The design of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is aimed at creating Type I kinase inhibitors that bind to the active "DFG-in" conformation of the BRK kinase domain.[7] The core scaffold mimics the hinge-binding motif of ATP. Substitutions at various positions are explored to optimize potency, selectivity, and pharmacokinetic properties. Specifically, modifications at the N1 and C3 positions of the pyrazole ring allow for probing different regions of the ATP binding site to enhance affinity and selectivity over other kinases. For instance, introducing a phenolic system at the C3 position via a Suzuki coupling reaction can establish critical interactions, while substitutions on this phenol ring (e.g., fluorine) can be used to improve metabolic stability and binding affinity.[7]

Experimental Protocols

Protocol 1: General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general multi-step synthesis for creating a library of substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives, based on methods reported in the literature.[7][11]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Iodination cluster_2 Step 3: Suzuki Coupling A 5-Amino-1H-pyrazole- 4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4-amine A->B Formic Acid or Formamide Reflux C 3-Iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine B->C N-Iodosuccinimide (NIS) DMF, 60°C E Final Product: C3-Aryl/Heteroaryl Derivative C->E D Boronic Acid/Ester D->E Pd Catalyst, Base Solvent, Heat

Caption: General workflow for the synthesis of C3-substituted pyrazolo[3,4-d]pyrimidines.

1. Materials and Reagents:

  • 5-Amino-1H-pyrazole-4-carbonitrile

  • Formic acid or Formamide

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Various aryl or heteroaryl boronic acids/esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., Dioxane, Toluene, Ethanol, Water)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

2. Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Core Scaffold):

  • A solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (or formamide) is heated to reflux for 7-12 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.

3. Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate):

  • To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (1.1-1.5 eq).[7]

  • Heat the mixture to 60°C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 3-iodo intermediate.

4. Synthesis of Final Derivatives via Suzuki Coupling:

  • In a reaction vessel, combine the 3-iodo intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (0.05-0.1 eq), and a base (2.0-3.0 eq).[7]

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 90-110°C and stir for 6-18 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final compound by silica gel chromatography or recrystallization to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Protocol 2: In Vitro BRK/PTK6 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay (e.g., ADP-Glo™) to determine the IC₅₀ values of the synthesized compounds against BRK/PTK6.[12][13]

G A Prepare Reagents: - BRK Enzyme - Kinase Buffer - Substrate + ATP Mix - Test Compounds (Serial Dilution) B Kinase Reaction: Incubate Enzyme, Substrate/ATP, and Inhibitor for 45-60 min at 30°C A->B C Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to deplete remaining ATP (40 min) B->C D Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP, then to light (30-45 min) C->D E Measure Luminescence (Plate Reader) D->E F Data Analysis: Plot % Inhibition vs. [Compound] and calculate IC50 value E->F

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x stock. A typical buffer is 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA.[13]

  • BRK Enzyme: Dilute recombinant human BRK/PTK6 enzyme to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer.

  • Substrate/ATP Mix: Prepare a 2x solution containing a suitable substrate (e.g., Poly-Glu,Tyr 4:1) and ATP at a concentration close to its Kₘ value in 1x Kinase Buffer.[12]

  • Test Compounds: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitors in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%).

2. Assay Procedure (96- or 384-well plate format):

  • Add 2.5 µL of serially diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add 5 µL of the BRK enzyme solution to all wells except the "no enzyme" blank controls.

  • Initiate the kinase reaction by adding 2.5 µL of the 2x Substrate/ATP mix to all wells. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular Viability and Migration Assays

These protocols assess the biological effects of the inhibitors on cancer cell lines known to express BRK, such as triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231).[2][7]

A. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine inhibitors for 72 hours. Include a vehicle-only control.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.[14]

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition). Note that potent BRK inhibition may not correlate with high cytotoxicity.[7]

B. Transwell Cell Migration Assay

  • Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Place 8.0 µm pore size Transwell inserts into a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the starved cells in serum-free medium containing the test compound at various concentrations (or a vehicle control).

    • Add 1 x 10⁵ cells in 100 µL to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

  • Analysis:

    • Remove the non-migrated cells from the top surface of the insert with a cotton swab.

    • Fix the migrated cells on the bottom surface with methanol and stain with crystal violet (0.5%).

    • Wash the inserts with water and allow them to dry.

    • Elute the stain with a solubilization solution (e.g., 10% acetic acid).

    • Quantify the migrated cells by measuring the absorbance of the eluted stain at ~570 nm or by counting cells in multiple microscopic fields.

  • Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.

Data Presentation

The following tables summarize the biochemical potency of representative pyrazolo[3,4-d]pyrimidine derivatives against BRK/PTK6.

Table 1: Biochemical Inhibition of BRK/PTK6
Compound IDStructure/Substitution PatternBRK IC₅₀ (nM)NotesReference
51 C3-(p-Fluorophenol)3.37 ± 2.19Lead compound with nanomolar potency and significant anti-migratory activity.[7]
PP1 4-Amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine230A known pyrazolopyrimidine inhibitor, screened for PTK6 activity.[15]
PP2 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine50More potent than PP1 against PTK6.[15]
Table 2: Effect on Cellular Viability in MDA-MB-231 Cells
Compound IDCell Viability at 10 µM (% of Control)NotesReference
51 >95%Shows minimal cytotoxicity, indicating that its primary effect is not on proliferation.[7]
Other Analogs >90%The series of compounds generally lack significant cytotoxic effects at 10 µM.[7]

Signaling Pathway Visualization

The following diagram illustrates the central role of BRK/PTK6 in downstream signaling pathways that contribute to cancer progression.

G cluster_upstream Upstream Activators cluster_brk cluster_downstream Downstream Effectors & Cellular Responses EGFR EGFR/HER2 BRK BRK / PTK6 EGFR->BRK Activation MET MET MET->BRK Activation STAT3 STAT3 / STAT5 BRK->STAT3 Phosphorylation Paxillin Paxillin BRK->Paxillin Phosphorylation p190RhoGAP p190RhoGAP BRK->p190RhoGAP Phosphorylation Proliferation Proliferation Survival STAT3->Proliferation Rac1 Rac1 Paxillin->Rac1 Activation RhoA RhoA p190RhoGAP->RhoA Inhibition Migration Migration Invasion Rac1->Migration RhoA->Migration

Caption: Simplified BRK/PTK6 signaling pathway in cancer cells.[3][5][16][17]

References

Application Notes and Protocols for the Creation of a Chemical Library Based on the 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and diversification of a chemical library based on the versatile 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold. This privileged heterocyclic system is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The strategic placement of the bromine atom at the 6-position and the amino group at the 3-position allows for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Overview of the this compound Scaffold

The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in numerous biologically active compounds. The this compound scaffold offers three primary points for diversification:

  • N1-position of the pyrazole ring: Can be alkylated or arylated to probe interactions in the solvent-exposed region of ATP-binding sites.

  • C3-amino group: Can be acylated or undergo further coupling reactions to introduce a variety of side chains that can interact with specific amino acid residues.

  • C6-bromo position: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.

Synthesis of the Core Scaffold

Library Diversification Protocols

The true power of the this compound scaffold lies in its potential for diversification. The following sections detail protocols for key reactions to build a comprehensive chemical library.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the C6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties. The primary amino group on the scaffold can potentially inhibit the palladium catalyst, but with careful selection of ligands and conditions, high yields can be achieved without protection[2][3].

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Microwave-assisted protocols can significantly reduce reaction times.[2]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine Scaffold, Boronic Acid, Base, and Catalyst in Schlenk Flask prep2 Evacuate and Backfill with Inert Gas prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat with Vigorous Stirring (90-100 °C) prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool and Quench with Water monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify final_product final_product purify->final_product Pure Coupled Product

Caption: Simplified TBK1 Signaling Pathway.

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.

JAK-STAT Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription translocates to nucleus and initiates

Caption: Overview of the JAK-STAT Signaling Pathway.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of a diverse chemical library for drug discovery. The synthetic protocols outlined herein provide a robust framework for the generation of novel analogs. The demonstrated potential of related scaffolds to potently inhibit key protein kinases such as TBK1 and JAKs underscores the therapeutic potential of libraries derived from this core structure. Systematic exploration of the chemical space around this scaffold is a promising strategy for the identification of novel drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine for use in biological assays. Poor solubility can lead to inaccurate results, low reproducibility, and misinterpretation of structure-activity relationships (SAR).

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer during my experiment. What is the most common first step to resolve this?

A1: The most common initial step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological screening due to its ability to dissolve a wide range of polar and nonpolar substances.[1][2] Prepare a 10-50 mM stock solution in 100% DMSO and then perform serial dilutions. It is crucial to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system, typically below 0.5%.[3][4]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, some sensitive cell lines may show effects at concentrations as low as 0.1%.[3] It is best practice to run a vehicle control experiment, testing various concentrations of DMSO on your specific cells to determine the maximum non-toxic concentration before starting your compound assays.[3]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be a very effective strategy. The solubility of many compounds is pH-dependent, especially for weak acids and bases.[5][6] this compound contains a pyridine ring and an amine group, making it a weak base. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where the molecule can be protonated to form a more soluble salt.[7][8] When attempting this, you must ensure the final pH of the assay buffer is compatible with your biological system (e.g., cells, enzymes).

Q4: I've tried diluting from a DMSO stock, but my compound still precipitates at the desired concentration. What are my other options?

A4: If direct dilution from DMSO fails, you can explore several other formulation strategies:

  • Co-solvents: These are water-miscible organic solvents that can be included in the final assay buffer to increase the solubility of hydrophobic compounds.[9][10][11] Common examples include polyethylene glycol (PEG), particularly PEG 400, and ethanol. The use of co-solvents can significantly enhance solubility.[12][13]

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[9][14] Tween-80 is a commonly used non-ionic surfactant in biological assays.[11]

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[9][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[5]

Q5: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A5: The choice depends on the specific compound and the biological assay.

  • Start with co-solvents like PEG 400 as they are often well-tolerated in many in vitro systems.

  • If co-solvents are not effective or interfere with the assay, try cyclodextrins like HP-β-CD, which are also widely used and generally have low toxicity.

  • Surfactants should be used with caution, as they can disrupt cell membranes or denature proteins at higher concentrations. Always determine the tolerance of your specific assay to any solubilizing agent.

Troubleshooting Guide for Compound Precipitation

If you observe precipitation (cloudiness, turbidity, or visible particles) after adding the compound to your assay medium, follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Stock Solution Check cluster_2 Step 2: Dilution & Vehicle Control cluster_3 Step 3: Advanced Formulation start Precipitation Observed in Aqueous Buffer check_stock Is the compound fully dissolved in 100% DMSO at high concentration (e.g., 20mM)? start->check_stock remake_stock Action: Prepare fresh stock. Use sonication or gentle warming (if compound is stable). check_stock->remake_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes remake_stock->check_stock check_dmso_tolerance Is final DMSO concentration within tolerated range for the assay (typically <0.5%)? check_dilution->check_dmso_tolerance Yes end_node Solubility Issue Resolved check_dilution->end_node No lower_conc Option 1: Lower the final compound concentration. check_dmso_tolerance->lower_conc Yes optimize_dmso Action: Determine max tolerated DMSO % for your assay and adjust stock concentration accordingly. check_dmso_tolerance->optimize_dmso No adv_formulation Action: Explore advanced solubilization methods. check_dmso_tolerance->adv_formulation Yes, still precipitates lower_conc->end_node optimize_dmso->check_dilution cosolvent Try Co-solvents (e.g., PEG 400) adv_formulation->cosolvent cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) adv_formulation->cyclodextrin ph_adjust Try pH Adjustment (if assay permits) adv_formulation->ph_adjust cosolvent->end_node cyclodextrin->end_node ph_adjust->end_node

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Data on Solubility Enhancement

While specific experimental solubility data for this compound is not publicly available, the following table provides representative data on how different formulation strategies can improve the aqueous solubility of a similar, poorly soluble heterocyclic amine.

Formulation VehicleRepresentative Aqueous Solubility (µg/mL)Fold Increase (vs. Water)Notes
Deionized Water0.51xBaseline thermodynamic solubility is very low.
Phosphate-Buffered Saline (PBS), pH 7.40.81.6xMinimal improvement in neutral buffer.
Acetate Buffer, pH 4.550100xSignificant increase due to salt formation at acidic pH.[12][13]
1% DMSO in PBS510xModest improvement; primarily kinetic solubility.
10% PEG 400 in Water75150xCo-solvent significantly enhances solubility.[12]
2% (w/v) HP-β-CD in Water120240xInclusion complexation provides a substantial solubility boost.
0.1% Tween-80 in PBS2550xMicellar solubilization improves apparent solubility.

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of this compound (e.g., 2.13 mg).

  • Add Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired high-concentration stock (e.g., for 2.13 mg of a 213.03 g/mol compound, add 1 mL of DMSO to make a 10 mM stock).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C) can also be used if the compound's thermal stability is known.

  • Inspect: Visually inspect the solution against a light and dark background to ensure there are no visible particles.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: General Workflow for Solubility Assessment

The following workflow outlines the steps to assess and improve the solubility of a test compound for a biological assay.

G cluster_optim Optimization Strategies prep_stock 1. Prepare 20 mM Stock in 100% DMSO kinetic_sol 2. Determine Kinetic Solubility (Serial dilution in assay buffer) prep_stock->kinetic_sol visual_check 3. Visual Inspection for Precipitation (Turbidity) kinetic_sol->visual_check conc_ok Solubility is sufficient for the assay. visual_check->conc_ok Clear Solution optimize 4. Solubility is insufficient. Proceed to Optimization. visual_check->optimize Precipitate Forms opt_cosolvent A. Test Co-solvents (e.g., 5-10% PEG 400) optimize->opt_cosolvent opt_cyclo B. Test Cyclodextrins (e.g., 1-2% HP-β-CD) optimize->opt_cyclo opt_ph C. Test pH Adjustment (e.g., pH 5.0-6.5) optimize->opt_ph final_check 5. Re-evaluate Solubility with Optimized Formulation opt_cosolvent->final_check opt_cyclo->final_check opt_ph->final_check final_ok Proceed with Assay final_check->final_ok

Caption: General experimental workflow for solubility optimization.

References

Technical Support Center: Purification of Brominated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of brominated pyrazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of brominated pyrazolopyridines?

A1: Common impurities can include unreacted starting materials, over-brominated byproducts (dibromo- or polybromo- species), and regioisomers depending on the substitution pattern of the pyrazolopyridine core.[1] Additionally, dehalogenated products, where the bromine atom is replaced by hydrogen, can also be a significant impurity.[1]

Q2: Which purification technique is more suitable for brominated pyrazolopyridines: column chromatography or recrystallization?

A2: The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities. Column chromatography is a versatile technique for separating compounds with different polarities and is particularly useful for removing multiple impurities or separating regioisomers.[2][3] Recrystallization is an effective method for removing small amounts of impurities from a solid sample, especially if the desired compound is highly crystalline and the impurities have different solubility profiles.[4][5] In many cases, a combination of both techniques is employed for optimal purity.

Q3: My brominated pyrazolopyridine has poor solubility in common organic solvents. How can I purify it?

A3: Poor solubility can be a significant challenge. For column chromatography, you might need to use more polar solvent systems or consider a "dry loading" technique where the compound is adsorbed onto silica gel before being loaded onto the column. For recrystallization, a binary solvent system can be effective.[4] This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent to induce crystallization upon cooling.[4] Hot filtration can also be used to remove insoluble impurities.[4]

Q4: How can I minimize the risk of dehalogenation during purification?

A4: Dehalogenation, the loss of the bromine atom, can sometimes occur during purification. To minimize this, avoid harsh conditions such as prolonged heating, strong bases, or highly reactive chromatography stationary phases. When performing column chromatography, using a neutral silica gel and avoiding unnecessarily long exposure to the stationary phase can be beneficial. Monitoring the purification process closely by TLC or HPLC can help in identifying and mitigating conditions that lead to dehalogenation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of brominated pyrazolopyridines.

Issue 1: Presence of Regioisomers

Q: My reaction has produced a mixture of brominated pyrazolopyridine regioisomers. How can I separate them?

A: Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating regioisomers.[1] The key is to find a solvent system that provides sufficient resolution. A shallow gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often a good starting point.[2] Careful fraction collection and analysis by TLC or HPLC are crucial.

  • Fractional Recrystallization: If the regioisomers have slightly different solubilities in a particular solvent, fractional recrystallization can be attempted.[3] This involves a series of recrystallization steps to enrich one isomer in the crystalline phase.

  • Preparative HPLC: For difficult separations, preparative HPLC with a suitable column and mobile phase can provide high-purity isomers, although this method is typically used for smaller quantities.

Issue 2: Co-eluting Impurities in Column Chromatography

Q: An impurity is co-eluting with my desired brominated pyrazolopyridine during column chromatography. What can I do?

A: Co-elution occurs when the impurity and the product have very similar retention factors in the chosen solvent system.

  • Change the Solvent System: The selectivity of the separation can often be improved by changing the composition of the mobile phase. Try a different combination of solvents with varying polarities. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/methanol system might provide better separation.[6]

  • Modify the Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase. Options include alumina (basic or neutral) or functionalized silica gels.

  • Dry Loading: As mentioned earlier, dry loading your sample can sometimes improve resolution by creating a more concentrated band at the start of the chromatography.

Issue 3: Oiling Out During Recrystallization

Q: My brominated pyrazolopyridine is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Use More Solvent: The concentration of the compound in the hot solvent might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled solution can initiate crystallization.[3]

Data Presentation

The following tables summarize purification methods for pyrazolopyridine derivatives as reported in the literature. It is important to note that purity levels are not always reported, and yields can vary significantly based on the specific substrate and reaction scale.

Table 1: Column Chromatography Purification of Pyrazolopyridine Derivatives

Compound TypeStationary PhaseEluent SystemReported YieldReference
Substituted PyrazolopyridineSilica GelDichloromethane/Methanol (varying ratios)83-90%[6]
PyrazolopyridineSilica GelEthyl Acetate/Petroleum Ether (7:3)Not specified[2]
PyrazolopyridineSilica GelEthyl Acetate/n-hexane (1:7 to 1:4)Not specified[7]
Substituted PyridineSilica Geln-hexane/Ethyl Acetate (gradient)81-91%[8]

Table 2: Recrystallization of Pyrazolopyridine and Related Derivatives

Compound TypeSolvent(s)ObservationsReference
PyrazolopyridineEthanolPurified product obtained.
Pyrazole DerivativesEthanol/WaterEffective for polar derivatives.[3]
Pyrazole DerivativesHexane/Ethyl AcetateUseful solvent combination.[3]
PyrazolopyridineDichloromethane/Ethanol (1:1)Used for crystal formation for X-ray analysis.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude product. A general rule of thumb is to use about 20-50 g of silica gel for every 1 g of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude brominated pyrazolopyridine in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for poorly soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% hexanes or a high percentage of hexanes in ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes or flasks.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with an appropriate stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified brominated pyrazolopyridine.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a solvent in which the brominated pyrazolopyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: General Protocol for Purity Assessment by HPLC

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase Preparation:

    • A common mobile phase for pyridine-containing compounds is a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize peak shape.[6]

  • Sample Preparation:

    • Accurately weigh a small amount of the purified brominated pyrazolopyridine and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent) to a known concentration.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Run the analysis under isocratic or gradient elution conditions.

  • Data Interpretation:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >99% is often desired for drug development applications.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Brominated Pyrazolopyridine initial_purification Initial Purification (e.g., Extraction, Filtration) crude_product->initial_purification column_chromatography Column Chromatography initial_purification->column_chromatography purity_check Purity Check (TLC/HPLC) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization < 99% Pure pure_product Pure Brominated Pyrazolopyridine purity_check->pure_product > 99% Pure

Caption: A general experimental workflow for the purification of brominated pyrazolopyridines.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Identified is_isomers Regioisomers Present? start->is_isomers is_coelution Co-eluting Impurity? start->is_coelution is_dehalogenation Dehalogenation Observed? start->is_dehalogenation solution_isomers Optimize Column Chromatography (Shallow Gradient) Fractional Recrystallization is_isomers->solution_isomers Yes solution_coelution Change Solvent System Change Stationary Phase Dry Loading is_coelution->solution_coelution Yes solution_dehalogenation Use Milder Conditions Avoid Strong Bases Neutral Stationary Phase is_dehalogenation->solution_dehalogenation Yes

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is a common issue and can often be traced back to several key parameters:

  • Catalyst Activity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1] Ensure your palladium source and ligand are not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Catalyst Inhibition: The pyrazolopyridine core, with its multiple nitrogen atoms, can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2][3] The free amino group can also contribute to this inhibition.[2]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst decomposition and promote side reactions like homocoupling.[1][3] It is essential to thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]

  • Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. Aryl bromides, especially on electron-rich heterocyclic systems, may require elevated temperatures to facilitate the oxidative addition step.[4]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, reducing the yield of your product.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[2] It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[2] To mitigate this, use fresh boronic acids or more stable boronic esters (e.g., pinacol esters) and keep reaction times as short as possible.[2] Running the reaction under anhydrous conditions can also significantly reduce this side reaction.[1][3]

  • Dehalogenation: The bromo group on the pyrazolopyridine is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[2] Screening different bases and solvents can help minimize dehalogenation.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture.[2] Thoroughly degassing the reaction mixture is crucial.[2][3] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]

Q3: How does the free amino group on the pyrazolopyridine ring affect the reaction?

The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to inhibition.[2] While many protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to prevent this coordination.[2] In cases of persistent low yield, protection of the amino group (e.g., as an acetamide) may be considered, though this adds extra steps to the synthesis.[2][5]

Q4: What are the best practices for selecting a catalyst and ligand for this specific substrate?

The choice of catalyst and ligand is critical for a successful Suzuki coupling with an electron-rich and potentially coordinating substrate like this compound.

  • Ligand Selection: For electron-rich substrates, bulky and electron-donating phosphine ligands are often more effective.[6] Ligands like SPhos and XPhos are commonly recommended for challenging Suzuki couplings involving N-heterocycles.[2][3] These bulky ligands can shield the palladium center and prevent strong coordination with the nitrogen atoms of the substrate.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A good starting point would be to use a bulky, electron-rich phosphine ligand with a palladium precursor. A common combination is Pd(OAc)₂ with a ligand like SPhos or XPhos.[3] For the base, potassium phosphate (K₃PO₄) is often a good choice for challenging substrates.[2] A solvent system of 1,4-dioxane and water (e.g., 4:1 or 10:1) is frequently used.[2][5] The reaction temperature is typically in the range of 80-110 °C.

Q2: How can I improve the solubility of my starting materials?

Poor solubility of nitrogen-containing heterocycles can hinder the reaction.[3] Screening different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water) can help.[3] Increasing the reaction temperature can also improve solubility.[3]

Q3: Is microwave irradiation a viable option for this reaction?

Yes, microwave-assisted Suzuki coupling can be a very effective method, often leading to shorter reaction times and improved yields.[7][8] It allows for precise temperature and pressure control.[9]

Q4: How do I properly degas my reaction mixture?

Thorough degassing is critical to prevent catalyst oxidation.[3] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period, or by using several freeze-pump-thaw cycles.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of specific parameters is highly recommended.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.[1]

  • Seal the vessel and purge with an inert gas for 5-10 minutes by evacuating and backfilling three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.

  • Add the degassed solvent via syringe. The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.[4]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[4]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound, based on literature for similar substrates.

Table 1: Recommended Catalyst/Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-2% Pd / 2-4% LigandA general, high-yielding system for challenging substrates.[4]
Pd₂(dba)₃XPhos1-2% Pd / 2-4% LigandAnother highly active Buchwald ligand system.[3]
Pd(PPh₃)₄None5%A common Pd(0) source, though may be less effective for this substrate.
PdCl₂(dppf)None2-5%A robust pre-catalyst, but may require higher temperatures.

Table 2: Suggested Starting Conditions for Optimization

ParameterCondition 1Condition 2Condition 3
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)Anhydrous THF
Temperature 80 °C100 °C110 °C

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low or No Yield Q1 Check Catalyst System Start->Q1 Q2 Side Reactions Observed? Q1->Q2 No Sol1 Use fresh catalyst/ligand Consider air-stable precatalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Q1->Sol1 Yes Q3 Review Reaction Conditions Q2->Q3 No Sol2 Thoroughly degas solvents Use stable boronic esters Screen different bases/solvents Optimize reaction time Q2->Sol2 Yes Sol3 Increase temperature Increase reaction time Screen solvents for solubility Q3->Sol3

Caption: A decision tree for troubleshooting common issues in the Suzuki coupling reaction.

References

preventing side reactions in the synthesis of pyrazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyridine derivatives. Our aim is to help you overcome common challenges and prevent side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers during the synthesis of my pyrazolopyridine derivative. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[1][2] The regiochemical outcome is influenced by the electronic and steric properties of the substituents on your reactants.[1] Here are several strategies to improve regioselectivity:

  • Starting Material Selection: The choice of reactants is critical. When using a nonsymmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups will determine the major product.[3] A significant difference in electrophilicity can lead to regioselectivity greater than 80%.[3] Alternatively, using a symmetrical 1,3-CCC-biselectrophile can eliminate the problem of regioselectivity altogether.[3]

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[2]

  • Reaction Conditions: In some cases, the choice of catalyst and reaction temperature can influence the regioselectivity. It is advisable to consult the literature for reaction conditions tailored to substrates similar to yours.[1]

  • In Situ Generation of Intermediates: One effective method to overcome regioselectivity issues is the in situ formation of the 1,3-CCC-biselectrophile from an aldehyde and a carbonyl compound. This approach, often used in three-component reactions, has been reported to yield products with high regioselectivity.[3]

Q2: My reaction yield is very low. What are the potential causes and how can I optimize it?

A2: Low yields in pyrazolopyridine synthesis can be attributed to several factors. Here is a troubleshooting guide:

  • Purity of Starting Materials: Impurities in your reactants, especially the aminopyrazole, can interfere with the reaction and lead to the formation of byproducts.[1] Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Reaction Conditions: The reaction temperature, time, and solvent are critical parameters. Recommendation: Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Experiment with different solvents and temperatures. Some reactions benefit from solvent-free conditions at elevated temperatures or microwave irradiation, which can also reduce reaction times.[3]

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Recommendation: Ensure the catalyst is fresh and handled under appropriate conditions. For heterogeneous catalysts, ensure proper mixing and dispersion in the reaction mixture.[2]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone, especially if the hydrazine is deactivated by electron-withdrawing groups.[2] Recommendation: Adjusting the reaction pH or increasing the temperature may promote the final cyclization step.[5]

Q3: I am observing undesired N-alkylation on the pyrazole ring. How can I prevent this side reaction?

A3: Uncontrolled N-alkylation can lead to a mixture of products that are difficult to separate. The two nitrogen atoms in the pyrazole ring have different reactivities, which can be exploited to achieve selective alkylation.

  • Choice of Base and Solvent: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. For instance, in the N-alkylation of indazoles (a related benzopyrazole system), using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation.[6]

  • Steric Hindrance: The steric bulk of both the alkylating agent and the substituents on the pyrazole ring can direct the alkylation to the less sterically hindered nitrogen atom.[6] Using a bulkier alkylating agent may improve selectivity.

  • Protecting Groups: Although it adds extra steps, using a protecting group strategy can ensure selective alkylation at the desired nitrogen atom.

  • Enzymatic Alkylation: For highly selective N-alkylation, engineered enzymes in a cyclic two-enzyme cascade have been shown to achieve excellent regioselectivity (>99%).[7]

Troubleshooting Guides

Issue 1: Formation of a Regioisomeric Mixture

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows two or more isomers.

  • Difficulty in purifying the desired product by standard column chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing the formation of regioisomers.

Issue 2: Low Reaction Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the desired pyrazolopyridine is low.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low pyrazolopyridine synthesis yields.

Data Presentation

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Reaction Conditions on the Yield of Pyrazolopyridine Derivatives in Three-Component Reactions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolRoom Temperature0.5 - 0.7580[1]
Fe3O4@MIL-101(Cr)-N(CH2PO3)2Solvent-free1000.2595[1]
ZrCl4EtOH/DMF (1:1)951613 - 28[1]
IodinePerfluorinated solvent (Microwave)Not specifiedNot specifiedHigh[8]
None (catalyst-free)EthanolNot specifiedNot specifiedHigh[9]

Table 2: Influence of Solvent on Regioselectivity in Pyrazole Synthesis

SolventRegioisomeric Ratio (Major:Minor)Reference
EthanolVaries, often low selectivity[2]
2,2,2-Trifluoroethanol (TFE)High selectivity[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity[2]

Note: Specific ratios are highly dependent on the substrates used. This table provides a general trend.[5]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Pyrazolopyridines using a Heterogeneous Catalyst

This protocol is adapted from a method utilizing a magnetic nanocatalyst.[1]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol), and the heterogeneous catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2).

  • Reaction: Stir the mixture at 100 °C under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Regioselective Synthesis of Pyrazoles Using a Fluorinated Alcohol

This protocol is based on methods developed to improve regioselectivity in pyrazole synthesis.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting 1,3-diketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the TFE under reduced pressure. Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Visualizations

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Synthesis Route (e.g., Three-Component, Cyclocondensation) B Prepare & Purify Starting Materials A->B C Set up Reaction (Solvent, Catalyst, Temp.) B->C D Monitor Reaction (TLC, LC-MS) C->D E Quench Reaction & Aqueous Work-up D->E F Purify Crude Product (Chromatography, Recrystallization) E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: General experimental workflow for the synthesis of pyrazolopyridines.

References

column chromatography techniques for purifying polar heterocyclic amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar heterocyclic amines using column chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve problems during the purification process.

Question 1: My polar heterocyclic amine shows poor retention and elutes in the solvent front during reversed-phase chromatography. What should I do?

Answer:

Poor retention of polar compounds in reversed-phase chromatography is a common issue because the stationary phase is non-polar.[1] Here are several strategies to increase retention:

  • Switch to a More Suitable Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds that show little to no retention in reversed-phase chromatography.[2][3][4] HILIC uses a polar stationary phase and a high concentration of an organic solvent in the mobile phase.[2][5]

  • Use Mixed-Mode Chromatography: This technique combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the retention of polar analytes.[1][6] Mixed-mode chromatography can retain both polar and nonpolar compounds in a single analysis and offers flexibility in method development by adjusting mobile phase pH, ionic strength, and organic solvent content.[1][7]

  • Adjust Mobile Phase pH: For basic heterocyclic amines, increasing the mobile phase pH can deprotonate the amine, making it more hydrophobic and thereby increasing its retention on a reversed-phase column.[2][8] A general guideline is to adjust the mobile phase pH to at least two units above the pKa of the amine.[2][8]

  • Employ Ion-Pairing Agents: While less common with modern techniques, adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes on a reversed-phase column.[9] However, this can lead to issues like ion suppression in mass spectrometry.[10]

Question 2: I am observing significant peak tailing when purifying my basic heterocyclic amine on a silica gel column. How can I improve the peak shape?

Answer:

Peak tailing with basic compounds on silica gel is typically caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.[8][11] This can be mitigated by:

  • Adding a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA), diethylamine (DEA), pyridine, or ammonium hydroxide, into the mobile phase can neutralize the acidic silanol groups and improve peak shape.[2][8][11] A common concentration is 0.1-1% of the total mobile phase volume.

  • Using an Amine-Functionalized Column: These columns have a basic surface, which minimizes the undesirable interactions with basic analytes, leading to better peak shapes without the need for mobile phase additives.[11][12]

  • Switching to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.[13][14]

Question 3: My polar heterocyclic amine is unstable and appears to be degrading on the silica gel column. What are my options?

Answer:

If your compound is sensitive to the acidic nature of silica gel, several alternative approaches can be employed:[15]

  • Use a Deactivated Stationary Phase: Silica gel can be deactivated to reduce its acidity.[15]

  • Employ Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[2]

  • Utilize Supercritical Fluid Chromatography (SFC): SFC is effective for purifying polar and basic compounds and often yields better peak shapes than normal-phase HPLC.[2] The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than silica gel.[2]

  • Consider Non-Chromatographic Techniques:

    • Acid-Base Extraction: This is a simple and effective method for separating basic amines from neutral or acidic impurities.[2] The amine is protonated with an aqueous acid to become water-soluble, separating it from non-polar impurities. The amine is then recovered by basifying the aqueous layer.[2]

    • Recrystallization: If your amine is a solid, recrystallization can be a powerful purification technique. Finding a suitable solvent system where the amine has high solubility at elevated temperatures and low solubility at lower temperatures is key.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for polar heterocyclic amines?

A1: There is no single "best" technique as the optimal method depends on the specific properties of the amine and the impurities. However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for highly polar compounds that are poorly retained in reversed-phase chromatography.[2][3][5] Mixed-mode chromatography also offers great versatility for separating compounds with a wide range of polarities.[6][7][16]

Q2: How do I choose a starting solvent system for my purification?

A2: A good practice is to first screen different solvent systems using Thin-Layer Chromatography (TLC).[17] For normal-phase chromatography on silica, a common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[8] For HILIC, a high percentage of acetonitrile with a small amount of aqueous buffer is typical.[2] The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[17]

Q3: Can I use a standard silica gel column for HILIC?

A3: Yes, standard silica columns can be used in HILIC mode.[2] However, dedicated HILIC columns with bonded phases like diol, amide, or zwitterionic ligands often provide better performance and reproducibility.[5][18][19]

Q4: My compound is not soluble in the mobile phase. How can I load it onto the column?

A4: If your sample has poor solubility in the elution solvent, you can use a "dry loading" technique.[20] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel or other inert support, evaporating the solvent, and then carefully adding the dry, sample-impregnated powder to the top of the column.[20]

Data Presentation

Table 1: Typical Solvent Systems for Different Chromatography Modes

Chromatography ModeStationary PhaseTypical Mobile Phase SolventsModifiers/Additives
Normal-Phase Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/Methanol0.1-1% Triethylamine (TEA) or Ammonium Hydroxide for basic analytes[2][11]
Reversed-Phase C18, C8Water/Acetonitrile, Water/Methanol0.1% Formic Acid or Trifluoroacetic Acid (for acidic analytes), Ammonium Bicarbonate (for high pH)[2]
HILIC Silica, Diol, AmideAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate)Buffer salts like Ammonium Formate or Acetate to control pH and ionic strength[2]
Ion-Exchange Anion/Cation Exchange ResinAqueous BuffersSalt gradient (e.g., NaCl) to elute bound analytes[21][22]

Table 2: Troubleshooting Summary for Common Issues

IssuePotential CauseRecommended Solution
Poor Retention (Reversed-Phase) Analyte is too polar for the stationary phase.Switch to HILIC or Mixed-Mode Chromatography. Increase mobile phase pH for basic amines.[1][2]
Peak Tailing (Normal-Phase) Strong interaction between basic analyte and acidic silica.Add a basic modifier (e.g., TEA) to the mobile phase. Use an amine-functionalized column.[8][11]
Compound Degradation Analyte is unstable on the acidic stationary phase.Use a less acidic stationary phase (e.g., alumina), reversed-phase, or SFC. Consider non-chromatographic methods.[2][15]
Irreproducible Retention Times Changes in mobile phase composition (e.g., water content in normal-phase). Column not equilibrated.Use pre-saturated solvents. Ensure adequate column equilibration between runs.[23][24]

Experimental Protocols

Protocol 1: HILIC for Polar Amine Purification
  • Stationary Phase: Select a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).[2]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile.

    • Solvent B (Strong): Water or an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or ammonia). A buffer is recommended for reproducible results.[2]

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95%). Gradually increase the proportion of the aqueous component (Solvent B). A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.[2]

  • Flow Rate: Adjust based on column dimensions and particle size (e.g., 1 mL/min for a 4.6 mm ID analytical column).[2]

  • Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.[2]

Protocol 2: High pH Reversed-Phase Chromatography
  • Stationary Phase: Use a pH-stable reversed-phase column (e.g., a hybrid silica or polymer-based C18 column).

  • Mobile Phase Preparation:

    • Solvent A: Aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, pH 10).[2]

    • Solvent B: Acetonitrile or Methanol.

  • Equilibration: Ensure the column is thoroughly equilibrated with the high pH mobile phase.

  • Gradient Elution: A standard reversed-phase gradient (e.g., 5% to 95% Solvent B).[2]

  • Caution: Confirm that your column and HPLC system are compatible with high pH mobile phases to prevent damage.[2]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).[2]

  • Acidification: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl).[2]

  • Extraction: Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will partition into the aqueous layer.[2]

  • Separation: Drain the aqueous layer. Wash the organic layer with more aqueous acid to ensure complete extraction of the amine.

  • Basification: Combine the aqueous layers and cool them in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the solution is basic. This will precipitate the free amine.[2]

  • Final Extraction: Extract the purified amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified amine.[2]

Visualizations

Experimental_Workflow General Workflow for Purifying Polar Heterocyclic Amines cluster_0 Initial Analysis & Method Development cluster_1 Purification Strategy Selection cluster_2 Purification Execution Crude_Sample Crude Sample TLC_Screening TLC Screening (Normal & Reversed-Phase) Crude_Sample->TLC_Screening LCMS_Analysis LC-MS Analysis (optional) TLC_Screening->LCMS_Analysis Good_Rf Good Rf on TLC? LCMS_Analysis->Good_Rf Is_Stable Compound Stable on Silica? Good_Rf->Is_Stable Yes Reversed_Phase Reversed-Phase Chromatography (High pH or HILIC) Good_Rf->Reversed_Phase No (Poor Retention) Normal_Phase Normal-Phase Chromatography (with/without basic modifier) Is_Stable->Normal_Phase Yes Alternative_Methods Alternative Methods (Ion-Exchange, SFC, Extraction) Is_Stable->Alternative_Methods No Collect_Fractions Collect & Analyze Fractions Normal_Phase->Collect_Fractions Reversed_Phase->Collect_Fractions Alternative_Methods->Collect_Fractions Combine_Pure Combine Pure Fractions & Evaporate Collect_Fractions->Combine_Pure Purified_Product Purified Product Combine_Pure->Purified_Product

Caption: A general workflow for selecting and executing a purification strategy.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing for Basic Amines Start Peak Tailing Observed on Silica Gel Column Decision1 Is adding a mobile phase modifier acceptable? Start->Decision1 Add_Modifier Add 0.1-1% TEA or NH4OH to the mobile phase Decision1->Add_Modifier Yes Decision2 Is an alternative stationary phase available? Decision1->Decision2 No Result Improved Peak Shape Add_Modifier->Result Use_Amine_Column Use an Amine-Functionalized Column Decision2->Use_Amine_Column Yes, Amine Use_Alumina Use an Alumina Column (Basic or Neutral) Decision2->Use_Alumina Yes, Alumina Reversed_Phase Switch to Reversed-Phase or HILIC Decision2->Reversed_Phase No Use_Amine_Column->Result Use_Alumina->Result Reversed_Phase->Result

Caption: A decision tree for troubleshooting peak tailing issues.

Chromatography_Mode_Selection Chromatography Mode Selection Guide Analyte_Properties Polar Heterocyclic Amine Check_RP_Retention Poor retention on Reversed-Phase C18? Analyte_Properties->Check_RP_Retention High_pH_RP High pH Reversed-Phase Check_RP_Retention->High_pH_RP Consider as alternative to HILIC HILIC HILIC Check_RP_Retention->HILIC Yes Normal_Phase Normal-Phase on Silica Check_RP_Retention->Normal_Phase No Mixed_Mode Mixed-Mode Chromatography HILIC->Mixed_Mode If separation is still poor Check_NP_Tailing Peak tailing on Normal-Phase? Normal_Phase->Check_NP_Tailing Check_NP_Tailing->Analyte_Properties No, good separation NP_with_Modifier Normal-Phase with Basic Modifier (TEA) Check_NP_Tailing->NP_with_Modifier Yes Amine_Column Amine-Functionalized Column NP_with_Modifier->Amine_Column If modifier is undesirable

Caption: A logical guide for selecting an appropriate chromatography mode.

References

troubleshooting low yields in the synthesis of 6-substituted pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-substituted pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their synthetic endeavors, with a particular focus on addressing low reaction yields.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield for the synthesis of a 6-substituted pyrazolo[3,4-b]pyridine is consistently low. What are the most common factors I should investigate?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a frequent challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can significantly interfere with the reaction, leading to the formation of side products and a lower yield of your desired compound.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, consider recrystallizing or purifying the reactants before use.[1]

  • Reaction Conditions: The reaction outcome is highly sensitive to the chosen conditions.

    • Catalyst: The type and amount of catalyst can dramatically impact the reaction's efficiency. While common acidic catalysts like acetic acid are often used, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated high efficacy in certain syntheses.[1]

    • Solvent: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics. Ethanol is a commonly used solvent; however, in some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[1]

    • Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of the product. It is crucial to optimize the reaction temperature, as some syntheses proceed at room temperature while others require heating.[1]

    • Recommendation: A thorough optimization of reaction conditions is advisable. This includes screening different catalysts and solvents and monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Formation of Regioisomers: A known challenge in pyrazolopyridine synthesis is the formation of regioisomers, particularly when using unsymmetrical starting materials. This can complicate purification and lower the isolated yield of the desired isomer.[1]

Question 2: I am observing the formation of multiple products in my reaction, likely regioisomers. How can I control the regioselectivity and separate the isomers?

Answer: The formation of regioisomers is a common hurdle. Controlling regioselectivity can be achieved by carefully selecting your synthetic strategy and reaction conditions.

  • Controlling Regioselectivity: In many cases, regiospecificity is achieved by starting with an appropriately substituted pyrazole.[2] The choice of catalyst and solvent can also influence the regioselectivity of the reaction.[1] It is recommended to consult the literature for synthetic routes similar to your target molecule.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most widely used method for separating regioisomers. The choice of eluent is critical for achieving good separation. A gradient of hexane and ethyl acetate is a common starting point.[1]

    • Recrystallization: If the regioisomers exhibit different solubilities in a specific solvent system, fractional recrystallization can be a highly effective purification technique.[1]

Question 3: My purification of the final 6-substituted pyrazolopyridine product is proving difficult and leading to significant product loss. What are some effective purification strategies?

Answer: Purifying pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

  • Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1]

  • Recrystallization: For solid products, recrystallization can be an excellent method to obtain highly pure material and can sometimes be more effective than chromatography for removing closely related impurities.

Data Presentation

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for pyrazolopyridine synthesis.

Table 1: Optimization of Cyclization Conditions

EntryCatalystLigandTemperature (°C)Time (h)Yield (%)
1CuIL-proline12024Encouraging
2CuIL-proline15024Significant Improvement
30.5 eq CuI0.5 eq L-proline15024Identical to entry 2
40.5 eq CuI0.5 eq L-proline15024Identical to entry 2
50.5 eq CuI0.5 eq L-proline15048-
6CuINone15024Optimized
7NoneL-proline15024Optimized
8NoneNone15024Optimized

Data adapted from a study on the synthesis of pyrazolo[3,4-c]pyrazoles, demonstrating the importance of catalyst and ligand screening.[3]

Table 2: Optimization of Cyclization/Chlorination Reaction Conditions

EntryTCCA (eq.)SolventTemperature (°C)Time (h)Yield (%)
10.5TFE40457
21.0TFE40492
31.5TFE40488
41.0DCM40472
51.0DCE40475
61.0CH3CN40468
71.0TFE25476
81.0TFE60485
91.0TFE40281
101.0TFE40689

TCCA = 1,3,5-trichloroisocyanuric acid; TFE = 2,2,2-trifluoroethanol. Data from a study on the synthesis of 4-chloropyrazoles, highlighting the effect of reagent stoichiometry, solvent, and temperature.[4]

Experimental Protocols

General Procedure for the Synthesis of 7-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitriles

This protocol describes a general method for the synthesis of substituted pyrazolopyridine derivatives.

  • Reaction Setup: To a solution of the appropriate amine (1 mmol) in absolute ethanol (10 mL), add the corresponding aldehyde or ketone (1.4 mmol).

  • Imine Formation: Reflux the mixture under an argon atmosphere for 2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C. Add sodium borohydride (4 mmol) portion-wise and stir the reaction at this temperature for 20 minutes.

  • Quenching: Add a few drops of an aqueous solution of NaOH (5% w/v).

  • Purification: The crude product is purified by flash chromatography to yield the pure target derivative.[5]

General Procedure for the Cyclization/Chlorination to form 4-Chloropyrazoles

This protocol details a method for the direct synthesis of 4-chloropyrazoles.

  • Reaction Setup: To a stirring solution of the hydrazine substrate (0.5 mmol) in 2,2,2-trifluoroethanol (TFE, 2 mL), add 1,3,5-trichloroisocyanuric acid (TCCA) (0.5 mmol, 1.0 equiv.).

  • Reaction: Stir the mixture at 40°C for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of Na₂S₂O₃ (1-2 mL).

  • Extraction: Dilute with ethyl acetate (5 mL) and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Dry the combined organic layers over Mg₂SO₄ and evaporate the solvent under reduced pressure to obtain the crude product.[4]

Mandatory Visualization

Troubleshooting_Low_Yields start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purity_ok Purity High? check_purity->purity_ok purify Purify/Recrystallize Starting Materials purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->start screen_catalyst Screen Catalysts (e.g., Lewis Acids) optimize_conditions->screen_catalyst screen_solvent Screen Solvents (e.g., Ethanol, Solvent-free) optimize_conditions->screen_solvent optimize_temp_time Optimize Temperature & Time (Monitor by TLC) optimize_conditions->optimize_temp_time conditions_ok Yield Improved? check_isomers Check for Regioisomers conditions_ok->check_isomers No end_success Yield Improved conditions_ok->end_success Yes screen_catalyst->conditions_ok screen_solvent->conditions_ok optimize_temp_time->conditions_ok isomers_present Isomers Detected? check_isomers->isomers_present separate_isomers Separate Isomers (Chromatography/Recrystallization) isomers_present->separate_isomers Yes optimize_purification Optimize Purification Protocol isomers_present->optimize_purification No separate_isomers->optimize_purification optimize_purification->end_success end_fail Further Investigation Needed optimize_purification->end_fail No Improvement

Caption: A logical workflow for troubleshooting low yields in pyrazolopyridine synthesis.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete extraction Extraction workup->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Column Chromatography / Recrystallization) concentration->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of pyrazolopyridines.

References

Technical Support Center: Managing Pyridazine Derivative Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the precipitation of pyridazine derivatives in aqueous buffers.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving precipitation issues encountered during experiments.

Q1: My pyridazine derivative, which is dissolved in a DMSO stock solution, precipitates when I add it to my aqueous assay buffer. What should I do?

A1: This is a common issue known as "crashing out," where the compound's solubility limit is exceeded upon transfer from a high-solubility organic solvent to a low-solubility aqueous medium.[1] Here’s a step-by-step approach to troubleshoot this problem:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.[1]

  • Lower the Final Compound Concentration: Your working concentration may be above the aqueous solubility limit of the compound. Perform a serial dilution to determine the maximum concentration at which the compound remains in solution in your specific buffer.

  • Optimize Buffer Conditions:

    • pH Adjustment: The solubility of pyridazine derivatives with ionizable groups is often pH-dependent. If your compound has a basic functional group, lowering the pH of the buffer can increase its solubility. Conversely, for acidic compounds, increasing the pH may improve solubility.[2][3]

    • Use of Co-solvents: While minimizing DMSO is generally recommended, sometimes a small, optimized amount is necessary. You can also explore other biocompatible co-solvents.

  • Consider Salt Forms: If you are using a free base or acid form of the compound, check if a more soluble salt form (e.g., hydrochloride salt) is available.

G cluster_0 Initial Observation start Precipitation Observed in Aqueous Buffer check_dmso Check Final DMSO Concentration start->check_dmso check_compound_conc Check Final Compound Concentration start->check_compound_conc check_buffer Evaluate Buffer Composition start->check_buffer lower_dmso Lower Final DMSO % check_dmso->lower_dmso lower_compound_conc Perform Serial Dilution to Find Max Soluble Concentration check_compound_conc->lower_compound_conc adjust_ph Adjust Buffer pH check_buffer->adjust_ph use_salt Use a More Soluble Salt Form adjust_ph->use_salt add_excipient Consider Solubilizing Excipients (e.g., cyclodextrins) use_salt->add_excipient

Q2: How do I determine the optimal pH for my pyridazine derivative?

A2: The optimal pH for solubilizing your pyridazine derivative depends on its pKa (the pH at which the compound is 50% ionized).

  • For basic pyridazine derivatives: Solubility generally increases as the pH decreases below the pKa.

  • For acidic pyridazine derivatives: Solubility typically increases as the pH rises above the pKa.

To find the optimal pH, you can perform a pH-solubility profile experiment. This involves preparing a series of buffers with different pH values and determining the solubility of your compound in each.

Q3: My compound still precipitates even after optimizing the pH and DMSO concentration. What are my next steps?

A3: If precipitation persists, you can explore the use of solubilizing excipients. Cyclodextrins are a common choice as they can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. The choice of cyclodextrin and the optimal concentration will need to be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridazine derivatives that influence their solubility?

A1: The solubility of pyridazine derivatives is influenced by several factors:

  • Molecular Structure: The presence of polar functional groups that can participate in hydrogen bonding with water generally enhances solubility.[4]

  • Lipophilicity (LogP/LogD): Higher lipophilicity (higher LogP) often correlates with lower aqueous solubility. The pyridazine ring itself is less lipophilic than a phenyl ring, which can be beneficial for solubility.[5]

  • Crystal Lattice Energy: Strong intermolecular interactions in the solid state can make it difficult for solvent molecules to break apart the crystal lattice, leading to lower solubility.[6]

  • pKa: For ionizable compounds, the pKa determines the charge state at a given pH, which significantly impacts solubility.[7]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and observing precipitation. This method is high-throughput and useful for early-stage drug discovery.[8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[9] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is crucial for later stages of drug development.[8]

Q3: Can temperature be used to manage the precipitation of pyridazine derivatives?

A3: Yes, for many compounds, solubility increases with temperature.[10] If your experimental setup allows, you can try performing your assay at a slightly elevated temperature. However, you must ensure that the increased temperature does not negatively impact the stability of your compound or other assay components.

Data Presentation

The following tables summarize the solubility of select pyridazine derivatives under various conditions.

Table 1: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) in DMSO/Water Mixtures at Different Temperatures [4]

Mass Fraction of DMSOTemperature (K)Mole Fraction Solubility (x_e)
0.0 (Neat Water)298.25.82 x 10⁻⁶
303.26.91 x 10⁻⁶
308.28.37 x 10⁻⁶
313.21.00 x 10⁻⁵
318.21.26 x 10⁻⁵
1.0 (Neat DMSO)298.24.00 x 10⁻¹
318.24.67 x 10⁻¹

Table 2: Thermodynamic Aqueous Solubility of Selected 3-Nitroimidazo[1,2-a]pyridine Derivatives at pH 7.4 [11]

CompoundR GroupThermodynamic Solubility (µM)
Hit A-6.9
Hit B4-chlorophenylthioether1.4
3i4-chlorophenylthioether (with gem-trifluoropropyl chain)12.4
74-pyridyl (with gem-trifluoropropyl chain)31.1
3etrifluoromethoxy64.7

Experimental Protocols

Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)

  • Prepare Stock Solutions:

    • Solution A: 0.1 M Monobasic Sodium Phosphate (NaH₂PO₄) - Dissolve 11.998 g of NaH₂PO₄ in 1 L of deionized water.

    • Solution B: 0.1 M Dibasic Sodium Phosphate (Na₂HPO₄) - Dissolve 14.196 g of Na₂HPO₄ in 1 L of deionized water.

  • Mix Stock Solutions: In a clean beaker, combine 19 mL of Solution A with 81 mL of Solution B.

  • Adjust pH: Use a calibrated pH meter to check the pH of the solution. If necessary, adjust the pH to 7.4 by adding small volumes of Solution A to lower the pH or Solution B to raise the pH.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.

  • Storage: Store the buffer at 4°C.

G prep_A Prepare 0.1 M NaH₂PO₄ (Solution A) mix Mix 19 mL of Solution A and 81 mL of Solution B prep_A->mix prep_B Prepare 0.1 M Na₂HPO₄ (Solution B) prep_B->mix adjust_ph Adjust pH to 7.4 with Solution A or B mix->adjust_ph final_vol Bring to Final Volume with Deionized Water adjust_ph->final_vol store Store at 4°C final_vol->store

Protocol 2: Thermodynamic Solubility "Shake-Flask" Assay [9]

  • Compound Preparation: Add an excess amount of the solid pyridazine derivative to a glass vial.

  • Buffer Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

    • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility of the compound in the buffer based on the measured concentration and the dilution factor.

References

strategies to avoid debromination in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to identify, troubleshoot, and prevent the common side reaction of debromination in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom of an aryl bromide is replaced by a hydrogen atom.[1] This leads to the formation of an arene byproduct, which reduces the yield of the desired coupled product and complicates purification.[2][3] The susceptibility of the C-Br bond to this cleavage can be influenced by electronic factors, such as the presence of electron-withdrawing groups on the aromatic ring.[1]

Q2: What are the primary mechanistic causes of debromination?

A2: In palladium-catalyzed reactions, debromination is most often caused by the formation of a palladium-hydride (Pd-H) species.[1][4] This reactive intermediate can be generated from various sources within the reaction mixture, including the base, solvent (e.g., alcohols, residual water), or other impurities.[1] Once formed, the Pd-H species can react with the aryl bromide in a competing catalytic cycle, leading to the replacement of bromine with hydrogen instead of the intended coupling partner.[1] Direct reduction of the aryl bromide by other components in the mixture is another possible pathway.[4]

Q3: How can I detect if debromination is occurring in my reaction?

A3: The presence of the debrominated byproduct can be confirmed using standard analytical techniques.[3] Key indicators include:

  • Thin Layer Chromatography (TLC): The debrominated product typically appears as a new, less polar spot compared to the starting aryl bromide.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic signals for the arene, most notably the appearance of a proton signal where the carbon-bromine bond was located.[3]

Q4: Which reaction parameters have the most significant impact on debromination?

A4: Several factors can promote debromination. The most critical parameters to control are:

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to facilitate the formation of hydride species that cause debromination.[1][2][4]

  • Reaction Temperature: Elevated temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy than the desired coupling.[2][4]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its ligands can influence the competition between cross-coupling and debromination.[2][3]

  • Presence of Hydride Sources: Protic solvents (like alcohols) or trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[2]

Troubleshooting Guide

Issue: Significant formation of a debrominated byproduct is observed.

This guide provides a systematic approach to diagnose and mitigate debromination.

Step 1: Analyze and Change the Base

  • Question: I'm observing significant debromination. What is the first thing I should change in my experimental setup?

  • Answer: The first and most effective parameter to adjust is the base.[4] Strong bases are a primary contributor to the formation of Pd-H species.[1] Switching from a strong base (e.g., NaOtBu, NaOH) to a milder inorganic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is a highly effective first step to minimize debromination.[1][2][4]

Step 2: Optimize Reaction Temperature and Time

  • Question: Changing the base helped, but debromination is still an issue. What's next?

  • Answer: The next parameter to optimize is the reaction temperature. Lowering the temperature can significantly increase selectivity by disfavoring the debromination pathway.[4] Monitor the reaction closely by TLC or LC-MS and aim to work up the reaction as soon as the starting material is consumed.[1] Prolonged exposure to the catalyst, especially at high temperatures, can promote side reactions.[1] For thermally unstable substrates, modern catalyst systems with bulky, electron-rich ligands may allow for coupling at or near room temperature.[5]

Step 3: Evaluate the Catalyst and Ligand System

  • Question: My substrate is sensitive and requires low temperatures, but the reaction is sluggish. How can I improve the reaction rate without increasing debromination?

  • Answer: The choice of ligand is critical. For many cross-coupling reactions like Suzuki-Miyaura, employing a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos can be effective.[1] These ligands promote the desired reductive elimination step and can stabilize the catalytic intermediates, often allowing for lower reaction temperatures and catalyst loadings.[5] For some electron-deficient aryl bromides, phosphine-free catalysts or alternative ligands like P(o-tolyl)₃ may offer better results.[2]

Step 4: Ensure Anhydrous and Inert Conditions

  • Question: I've optimized the base, temperature, and catalyst, but still see some debromination. What else could be the cause?

  • Answer: The presence of unintended hydride sources, such as water or protic solvents, can contribute to debromination.[2] Ensure you are using anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) and that all reagents are thoroughly dried.[2] It is also crucial to maintain a strictly inert atmosphere. Before starting the reaction, ensure the flask is evacuated and backfilled with an inert gas like argon or nitrogen at least three times to remove all oxygen.[2][4]

Data Presentation

The choice of base can dramatically influence the ratio of the desired product to the debrominated byproduct. While specific results are substrate-dependent, the following table provides representative data on this effect in Suzuki-Miyaura coupling reactions.[2]

BaseDesired Product Yield (%)Debrominated Byproduct (%)General Observation
Sodium t-Butoxide (NaOtBu)40 - 6030 - 50Strong, aggressive base; often promotes significant debromination.[1]
Potassium Carbonate (K₂CO₃)75 - 905 - 20Milder inorganic base; generally a good starting point for optimization.[1][4]
Potassium Phosphate (K₃PO₄)85 - 95< 10An effective and mild base that often minimizes debromination.[1][2][4]
Cesium Carbonate (Cs₂CO₃)80 - 95< 15Another effective mild base, often used for challenging couplings.[1][2][4]

Experimental Protocols

General Protocol for Minimizing Debromination in Suzuki-Miyaura Coupling

This protocol incorporates best practices to reduce the risk of hydrodebromination.

1. Reagent Preparation and Degassing:

  • Use an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the aryl bromide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the mild inorganic base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free environment.[1][4]

  • Prepare the solvent mixture (e.g., 4:1 to 10:1 anhydrous dioxane/water).[2][4] Degas the solvent mixture by bubbling the inert gas through it for 15-30 minutes.

2. Reaction Assembly:

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (or a pre-catalyst like XPhos Pd G3, 1-3 mol%).[1]

  • Add the degassed solvent mixture via syringe.[1]

3. Reaction and Monitoring:

  • Heat the reaction mixture with vigorous stirring to the lowest effective temperature (start with a test reaction at 50-80 °C).[1][4]

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours, checking for the consumption of the starting material and the formation of both the desired product and the potential debrominated byproduct.[1]

4. Workup and Purification:

  • Upon completion (when the starting material is consumed), cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting debromination.

Caption: Competing cross-coupling and debromination pathways.

G start Debromination Byproduct Observed check_base 1. Analyze Base: Is it strong (e.g., NaOtBu)? start->check_base change_base Switch to Milder Base (K₃PO₄, Cs₂CO₃, K₂CO₃) check_base->change_base Yes check_temp 2. Analyze Temperature: Is it high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower Temperature (e.g., 50-80 °C) check_temp->lower_temp Yes check_catalyst 3. Analyze Catalyst System check_temp->check_catalyst No lower_temp->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Consider modern pre-catalysts check_catalyst->change_ligand Yes check_conditions 4. Check for Hydride Sources check_catalyst->check_conditions No change_ligand->check_conditions dry_reagents Use Anhydrous Solvents Ensure Dry Reagents Maintain Strict Inert Atmosphere check_conditions->dry_reagents Yes end_node Debromination Minimized check_conditions->end_node No dry_reagents->end_node

References

Technical Support Center: Regioselectivity in Pyrazolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing regioselectivity issues in the functionalization of pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of electrophilic substitution on the pyrazolo[1,5-a]pyridine scaffold and how can I control regioselectivity?

A1: The pyrazolo[1,5-a]pyridine scaffold has distinct reactive sites. The pyrazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is particularly nucleophilic.[1][2] Consequently, electrophilic halogenation (bromination, chlorination, iodination) and other electrophilic additions often occur preferentially at the C3 position.[3]

To control regioselectivity, consider the following:

  • Reaction Conditions: Mild reaction conditions often favor functionalization on the pyrazole ring. For instance, direct C3 halogenation of pyrazolo[1,5-a]pyrimidines can be achieved at room temperature using potassium halide salts and a hypervalent iodine(III) reagent in water.

  • Reagent Choice: The nature of the electrophile is critical. Stronger electrophiles may lead to less selective reactions or reaction at less activated positions.

  • Protecting Groups: While less common for this specific issue, protecting groups can be employed to block more reactive sites and direct functionalization to other positions.

Q2: I am observing a mixture of regioisomers during the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines from unsymmetrical 1,3-dicarbonyl compounds. How can I improve the regioselectivity?

A2: The condensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds is a common route to 1H-pyrazolo[3,4-b]pyridines, but it can indeed lead to a mixture of regioisomers. The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl groups.[4][5]

Here are some strategies to improve regioselectivity:

  • Exploit Electronic Differences: If one carbonyl group is significantly more electrophilic than the other (e.g., a ketone vs. an ester), the initial nucleophilic attack from the 5-aminopyrazole will preferentially occur at the more electrophilic center. This can lead to regioselectivity greater than 80%.[4][5]

  • In Situ Biselectrophile Formation: A three-component reaction using an aldehyde, a carbonyl compound with at least one α-hydrogen, and a substituted pyrazole can generate the 1,3-biselectrophile in situ. This method often proceeds with high yields and without reported regioselectivity issues.[4][6]

  • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. For pyrazole formation in general, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[7]

Q3: How can I achieve regioselective C-H functionalization on the pyridine ring of a pyrazolopyridine system?

A3: Direct C-H functionalization of the electron-deficient pyridine ring in the presence of the more reactive pyrazole ring is a significant challenge.[8] The intrinsic reactivity often favors functionalization of the five-membered ring.[8] However, several strategies can be employed to direct the reaction to the pyridine moiety:

  • Directing Groups: Installing a directing group on the pyrazolopyridine scaffold can orchestrate the regioselective C-H activation at a specific position on the pyridine ring.[9] Pyrazole and amide groups have been successfully used to direct C-H activation.[9]

  • Metal Catalysis: Transition metal-catalyzed C-H activation offers powerful methods for regioselective functionalization. The choice of metal, ligand, and reaction conditions is crucial for controlling the site of reaction.[10][11] Recent advances have enabled meta and para-C-H functionalization of pyridines.[10][12]

  • Temporary Dearomatization: A synthetic strategy involving the temporary dearomatization of the pyridine ring can render it more susceptible to electrophilic attack at specific positions. Subsequent rearomatization restores the pyridine ring with the desired functionalization.[12][13]

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in the halogenation of pyrazolo[1,5-a]pyrimidines.
Possible Cause Troubleshooting Step
Harsh Reaction Conditions Elevated temperatures can lead to a loss of selectivity. Attempt the reaction at room temperature. An efficient and mild method involves using potassium halides (KX) with phenyliodine(III) diacetate (PIDA) in water at ambient temperature, which has been shown to be highly regioselective for the C3 position.
Incorrect Halogenating Agent N-halosuccinimides (NCS, NBS, NIS) can be effective but may require elevated temperatures, potentially reducing selectivity.[14] Consider using the KX/PIDA system for milder conditions and improved C3 selectivity.
Substrate Electronic Effects Electron-donating or withdrawing groups on the pyrazolopyrimidine core can influence the reactivity of different positions. Re-evaluate the electronic nature of your substrate to anticipate the most nucleophilic site.
Problem 2: Mixture of C3 and C7-arylated products in the cross-coupling of pyrazolo[1,5-a]pyrimidines.
Possible Cause Troubleshooting Step
Ambiguous Electronic Control The regioselectivity of coupling reactions with aryl halides depends on the electronic properties of both coupling partners.[1][2] To favor C3-arylation, use a more π-deficient aryl halide (e.g., pyrimidin-5-yl bromide), which will act as a better electrophilic partner for the highly nucleophilic C3 position.[1][2]
Reaction Stoichiometry To selectively obtain the C7-arylated product, an excess of the aryl bromide can be employed.[1][2]
Catalyst and Ligand System The choice of palladium catalyst and ligand can significantly influence the regioselectivity of cross-coupling reactions. Screen different ligand systems to optimize for the desired regioisomer.
Problem 3: Uncontrolled lithiation at multiple sites of N-substituted pyrazoles.
Possible Cause Troubleshooting Step
Kinetic vs. Thermodynamic Control The site of lithiation on N-alkylpyrazoles can be dependent on whether the reaction is under kinetic or thermodynamic control. For 1-methylpyrazole, kinetically controlled conditions (e.g., n-BuLi in THF at low temperatures) favor deprotonation of the methyl group. Thermodynamically controlled conditions (allowing the reaction to warm) lead to functionalization at the C5 position of the pyrazole ring.[15]
Solvent Effects Solvation effects play a crucial role in determining the regioselectivity of lithiation. Density functional theory (DFT) calculations have shown that including solvation effects is necessary to accurately predict the outcome.[15] Consider screening different ethereal solvents.
Aggregating Agents The addition of aggregating agents like lithium N,N-dimethylaminoethoxide (LiDMAE) can influence the regioselectivity of lithiation on substituted pyridines, favoring deprotonation at C6.[16] While this is for pyridines, similar additive effects could be explored for pyrazolopyridines.

Data Presentation

Table 1: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines using KX/PIDA in Water [14]

EntrySubstrate (R)Halide (KX)ProductYield (%)
1HKI3-Iodo-pyrazolo[1,5-a]pyrimidine92
2HKBr3-Bromo-pyrazolo[1,5-a]pyrimidine88
3HKCl3-Chloro-pyrazolo[1,5-a]pyrimidine85
4CH₃KI3-Iodo-7-methyl-pyrazolo[1,5-a]pyrimidine90
5OCH₃KBr3-Bromo-7-methoxy-pyrazolo[1,5-a]pyrimidine86

Table 2: Regioselectivity in the Condensation of 1,3-Diketones with Methylhydrazine [7]

Entry1,3-DiketoneSolventProduct Ratio (Desired:Undesired)Total Yield (%)
11,1,1-Trifluoro-4-phenylbutane-2,4-dioneEtOH15:8595
21,1,1-Trifluoro-4-phenylbutane-2,4-dioneTFE85:1592
31,1,1-Trifluoro-4-phenylbutane-2,4-dioneHFIP95:590
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateEtOH~1:1.388

Experimental Protocols

Protocol 1: Regioselective C3-Iodination of Pyrazolo[1,5-a]pyrimidine [14]

  • To a solution of pyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add potassium iodide (KI) (0.3 mmol).

  • Add phenyliodine(III) diacetate (PIDA) (1.0 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature (25–27 °C) for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-iodo-pyrazolo[1,5-a]pyrimidine.

Protocol 2: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines [4]

  • In a suitable reaction vessel, combine the aldehyde (1.0 equiv.), the carbonyl compound (e.g., a ketone or ester, 1.0 equiv.), and the 5-aminopyrazole derivative (1.0 equiv.).

  • Add the chosen solvent (e.g., ethanol) and catalyst if required (e.g., L-proline).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) for the specified time (e.g., 30-60 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Regioselective_Functionalization_Pathway cluster_pyrazole Pyrazole Ring Functionalization (Electron Rich) cluster_pyridine Pyridine Ring Functionalization (Electron Deficient) start Pyrazolopyridine Core electrophilic_attack Electrophilic Substitution (e.g., Halogenation) start->electrophilic_attack Mild Conditions ch_activation C-H Activation start->ch_activation Specific Conditions c3_functionalization C3-Functionalization (Major Product) electrophilic_attack->c3_functionalization directing_group Use of Directing Group ch_activation->directing_group metal_catalysis Transition Metal Catalysis ch_activation->metal_catalysis pyridine_functionalization Site-Selective Functionalization on Pyridine Ring directing_group->pyridine_functionalization metal_catalysis->pyridine_functionalization

Caption: Decision workflow for regioselective functionalization of pyrazolopyridines.

Halogenation_Troubleshooting start Poor Regioselectivity in Pyrazolopyrimidine Halogenation cause1 Harsh Reaction Conditions? start->cause1 cause2 Inappropriate Reagent? start->cause2 cause3 Substrate Electronics? start->cause3 solution1 Lower Temperature Use KX/PIDA in Water at RT cause1->solution1 outcome Improved C3-Selectivity solution1->outcome solution2 Switch from NCS/NBS to milder KX/PIDA system cause2->solution2 solution2->outcome solution3 Analyze Electronic Effects of Substituents cause3->solution3 solution3->outcome

Caption: Troubleshooting guide for regioselective halogenation.

References

optimizing reaction times for microwave-assisted synthesis of pyrazolopyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of microwave-assisted synthesis of pyrazolopyridine analogs. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and streamline your experimental workflows. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the microwave-assisted synthesis of pyrazolopyridine analogs.

Q1: My reaction is showing low or no yield. What are the potential causes and how can I improve it?

A1: Low yields in microwave-assisted synthesis can stem from several factors. A primary consideration is the choice of solvent; solvents with low dielectric constants, such as toluene or hexane, absorb microwave energy poorly, leading to inefficient heating.[1] The use of polar solvents is generally more effective for this reason.[1] Additionally, the purity of starting materials is crucial, as impurities can lead to side reactions and diminish the yield of the desired product.[2]

Another factor to consider is the potential for degradation of reagents or products at excessively high temperatures. While microwave reactors can reach up to 300°C, most organic reagents are not stable at such temperatures, with reactions typically being set to 150-160°C.[1] It is also important to ensure that the reaction vial is properly sealed to prevent the evaporation of volatile reagents or solvents, which can alter the reaction stoichiometry and negatively impact the yield.

Finally, uneven heating, which can be an issue with lower-quality microwave reactors, may result in inconsistent yields.[3]

Q2: The reaction is proceeding slowly, and the reaction time is much longer than expected. How can I accelerate the reaction?

A2: A key advantage of microwave-assisted synthesis is the significant reduction in reaction times compared to conventional heating methods.[4][5][6] If your reaction is slow, first verify that the microwave power and temperature settings are appropriate for your specific reaction. Increasing the reaction temperature can significantly accelerate the reaction rate, as higher temperatures are more readily achievable in a sealed microwave reactor than with conventional heating at atmospheric pressure.[4]

The choice of solvent is also critical. Polar solvents that efficiently absorb microwave radiation will lead to faster and more uniform heating, thus accelerating the reaction.[1] Consider using a solvent with a higher dielectric constant if your current solvent is non-polar. Additionally, ensure proper stirring within the microwave vial to promote a homogeneous reaction mixture and efficient heat distribution.

Q3: I am observing the formation of unexpected byproducts. What could be the cause and how can I minimize them?

A3: The formation of byproducts can be attributed to several factors, including localized overheating or "hot spots" within the reaction mixture, which can lead to thermal decomposition of reactants or products.[4] Ensuring uniform heating by using an appropriate solvent and a high-quality microwave reactor can mitigate this issue.[3]

The reaction temperature itself might be too high, promoting side reactions. A systematic optimization of the reaction temperature, starting from a lower value and gradually increasing it, can help identify the optimal temperature that favors the formation of the desired product while minimizing byproducts. Additionally, reducing the reaction time can also be beneficial, as prolonged exposure to high temperatures can lead to the formation of degradation products.[7]

Q4: The pressure inside the microwave vial is exceeding the safe limit. What should I do?

A4: High pressure buildup is a serious safety concern in microwave synthesis and can occur when heating reactions significantly above the solvent's boiling point in a sealed vessel.[3][7] This can lead to vial rupture and potential explosions.[3][7]

To manage pressure, consider the following:

  • Reduce the reaction temperature: Lowering the set temperature will decrease the vapor pressure of the solvent.

  • Use a higher-boiling point solvent: A solvent with a higher boiling point will exert less vapor pressure at a given temperature.

  • Decrease the reaction volume: Overfilling the reaction vial can lead to excessive pressure buildup. Follow the manufacturer's guidelines for recommended solvent volumes.

  • Ensure proper vial sealing: A faulty seal can lead to solvent leakage and pressure fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for synthesizing pyrazolopyridine analogs compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods. These include significantly increased reaction rates, leading to shorter reaction times (minutes instead of hours).[4][5] This rapid and efficient heating often results in higher chemical yields and improved product purity with fewer side-products.[4] Microwave heating is also more energy-efficient as it directly heats the reactants and solvent, not the entire apparatus.[4][7] This technique aligns with the principles of green chemistry by reducing solvent consumption and waste generation.[3][4]

Q2: How do I select an appropriate solvent for my microwave-assisted reaction?

A2: The choice of solvent is critical for successful microwave synthesis. The solvent's ability to absorb microwave energy is dependent on its dielectric properties. Polar solvents with high dielectric constants are generally the most effective as they efficiently convert microwave energy into heat through dipolar polarization and ionic conduction.[1][3] Non-polar solvents like hexane or toluene are poor microwave absorbers and are often unsuitable for these reactions.[1] A comprehensive understanding of solvent polarity and hydrogen bonding capabilities allows for the tailoring of reaction conditions to enhance efficiency and selectivity.[1]

Q3: Can I run microwave-assisted reactions under solvent-free conditions?

A3: Yes, microwave-assisted reactions can be conducted under solvent-free conditions. This approach offers several "green chemistry" advantages, including a simpler work-up, cleaner reactions, higher yields, and a reduced risk of explosions associated with volatile solvents.[4] However, a potential drawback is the difficulty in measuring the temperature accurately and ensuring proper mixing of the substrate compounds.[4]

Q4: What safety precautions should I take when performing microwave-assisted synthesis?

A4: Safety is paramount when using microwave reactors. A primary concern is the potential for pressure buildup in sealed vials, which can lead to explosions.[3][7] Always use vials and caps specifically designed for microwave synthesis and never exceed the recommended reaction volume. Be cautious with reactions involving volatile compounds or those that are highly exothermic.[1][7] It is also important to be aware that some solvents are more prone to rapid microwave absorption, which can lead to sudden and dangerous temperature and pressure increases.[3]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Analogs

ProductConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference
Quinolin-2(1H)-one-based pyrazoles10-12 h59-71%5-7 minNot specified[5]
Pyrazole-containing 1,3,4-oxadiazoles6-9 h59-66%5-8 minGood[5]
Pyrazolo-[3,4-b]-quinoline derivativesNot specified15% (at 30°C)5 min91-98% (at 50°C)[8]
Quinoline derivatives3 h to overnightLower3-4 min50-80%[8]
N-carbetoxythiourea1 h40%5 min52%[9]

Table 2: Optimization of Reaction Conditions for Pyrazolone Synthesis

EntryMicrowave Power (W)Time (min)Yield (%)Reference
1Not specified554[10]
24201071[10]
3Not specified1562[10]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][3][9][11]triazin-4(3H)-ones [9]

  • To a solution of 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) in a microwave vial at 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

  • Stir the mixture for 2 minutes at room temperature.

  • Seal the vial and place it in a microwave reactor. Heat the mixture at 100 °C for 5 minutes.

  • After cooling, add 2N NaOH (2.0 equiv.) to the vial.

  • Seal the vial again and irradiate at 80 °C for 3 minutes.

  • After cooling, add MeI (1.0 equiv.).

  • The reaction progress can be monitored by TLC, and the product can be isolated using standard purification techniques.

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines [12]

  • In a fume hood, add 2 mmol of arylhydrazine hydrochloride and 2 mmol of 3-aminocrotononitrile to a microwave vial equipped with a stir bar.

  • Add 5 mL of 1 M hydrochloric acid.

  • Seal the microwave vial with an appropriate cap using a crimper tool.

  • Transfer the vial to the microwave reactor.

  • Set the reaction parameters (e.g., temperature, time, power) according to the specific substrate. Most reactions are complete within 10-15 minutes.

  • After the reaction is complete and the vial has cooled, the pure product can often be obtained via vacuum filtration.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Product Isolation reagents Combine Reactants & Solvent in Vial seal Seal Vial reagents->seal mw_irrad Microwave Irradiation seal->mw_irrad cool Cool Reaction mw_irrad->cool purify Purification cool->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for microwave-assisted synthesis.

troubleshooting_logic start Low Reaction Yield? check_solvent Is Solvent Polar? start->check_solvent check_temp Is Temperature Optimized? check_solvent->check_temp Yes optimize_solvent Switch to Polar Solvent check_solvent->optimize_solvent No check_purity Are Reagents Pure? check_temp->check_purity Yes optimize_temp Adjust Temperature check_temp->optimize_temp No purify_reagents Purify Starting Materials check_purity->purify_reagents No success Yield Improved check_purity->success Yes optimize_solvent->success optimize_temp->success purify_reagents->success

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 6-Substituted Pyrazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The substitution at the 6-position of this bicyclic heterocycle has proven to be a critical determinant of target specificity and inhibitory activity. This guide provides a comparative analysis of the efficacy of 6-substituted pyrazolopyridine derivatives targeting three key kinase families implicated in cancer: Src family kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). The information herein is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.

Src Family Kinase (SFK) Inhibitors

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a common feature in many human cancers, making them attractive therapeutic targets.

Comparative Efficacy of 6-Substituted Pyrazolopyrimidine Src Inhibitors
Compound ID6-Position SubstituentTarget KinaseIC50 (nM)Cell-Based AssayIn Vivo ModelReference
eCF506 ArylSRC<1MDA-MB-231 (Breast Cancer)Zebrafish embryo, Mouse xenograft[1]
Dasatinib (2-chloro-6-methylphenyl)aminoSRC/ABL0.5-1VariousVarious[2]
Compound 12d PiperidinylSRCPotent (EC50)MDA-MB-231 (Breast Cancer)Not specified
Compound 12e PiperidinylSRCPotent (EC50)MDA-MB-231 (Breast Cancer)Not specified

Note: IC50 values and cell-based assay results can vary between different studies due to variations in experimental conditions. Dasatinib, a multi-kinase inhibitor with a different core structure, is included for comparative purposes as a well-established Src inhibitor.

Src Signaling Pathway

Src kinases are key nodes in multiple signaling cascades. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Src phosphorylates a multitude of downstream substrates. This leads to the activation of pathways like the Ras-MAPK and PI3K-Akt cascades, which in turn promote cell proliferation, survival, and motility.

Src_Signaling_Pathway Src Signaling Pathway RTK RTK/GPCR Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Motility Motility FAK->Motility MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Proliferation STAT3->Proliferation MAPK_Pathway->Proliferation Survival Survival Akt_Pathway->Survival

Caption: Simplified Src signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling pathways crucial for cell growth and proliferation. Mutations and overexpression of EGFR are frequently observed in various cancers, particularly non-small cell lung cancer (NSCLC).

Comparative Efficacy of 6-Substituted Pyrazolopyridine EGFR Inhibitors
Compound ID6-Position SubstituentTarget KinaseIC50 (nM)Cell-Based AssayIn Vivo ModelReference
Compound 17 4-AminopyrazolopyrimidineEGFR L858R/T790M< 0.3EGFR-BaF3 isogenic cell linesNot specified[2]
Compound 20 4-AminopyrazolopyrimidineEGFR L858R/T790M/C797S88H1975 (NSCLC)Not specified[2]
Avitinib PyrrolopyrimidineEGFR L858R/T790M0.18Not specifiedPhase I/II clinical trials[3]
Gefitinib QuinazolineEGFR2-37VariousVarious[3]

Note: Gefitinib, a first-generation EGFR inhibitor with a different core structure, is included for comparison.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways, including the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK (MAPK) pathways, which drive cell proliferation and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases and their ligands, the fibroblast growth factors (FGFs), are key regulators of cell proliferation, differentiation, and migration. Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers.

Comparative Efficacy of 6-Substituted Pyrazolopyridine FGFR Inhibitors
Compound ID6-Position SubstituentTarget KinaseIC50 (nM)Cell-Based AssayIn Vivo ModelReference
Compound 4a 2,6-dichloro-3,5-dimethoxyphenylFGFR10.3H1581 (NSCLC)Not specified[4]
Compound 7n Substituted phenylFGFR1PotentH1581 (NSCLC)H1581 xenograft[4]
AZD4547 Pyrazole derivativeFGFR1/2/30.2/2.5/1.8VariousPhase II clinical trials[4]
NVP-BGJ398 Phenyl derivativeFGFR1/2/30.9/1.4/1.0VariousPhase II clinical trials

Note: AZD4547 and NVP-BGJ398 are potent FGFR inhibitors with different core structures, included for comparative context.

FGFR Signaling Pathway

Binding of FGFs to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and transphosphorylation of the kinase domains. This activates downstream signaling cascades, including the PLCγ, PI3K-Akt, and Ras-MAPK pathways, which regulate a wide range of cellular processes.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg FRS2 FRS2 Dimerization->FRS2 DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PI3K PI3K Akt Akt PI3K->Akt FRS2->PI3K Ras Ras FRS2->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Processes Cell Proliferation, Differentiation, Migration DAG_IP3->Cell_Processes Akt->Cell_Processes MAPK_Pathway->Cell_Processes

Caption: Simplified FGFR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor efficacy. Below are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

TR_FRET_Workflow TR-FRET Kinase Assay Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep_Reagents Dispense Dispense Inhibitor and Kinase to Assay Plate Prep_Reagents->Dispense Incubate1 Pre-incubate Dispense->Incubate1 Add_Sub_ATP Add Substrate/ATP Mix Incubate1->Add_Sub_ATP Incubate2 Incubate (Kinase Reaction) Add_Sub_ATP->Incubate2 Stop_Rxn Stop Reaction & Add Detection Reagents Incubate2->Stop_Rxn Incubate3 Incubate (Detection) Stop_Rxn->Incubate3 Read_Plate Read TR-FRET Signal Incubate3->Read_Plate Analyze Analyze Data (IC50 determination) Read_Plate->Analyze End End Analyze->End

Caption: General workflow for a TR-FRET kinase assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare kinase, fluorescently labeled substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Plate Preparation: Add the test compound dilutions to a 384-well plate.

  • Kinase Addition: Add the purified kinase to the wells and incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add detection reagents, typically a europium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After a final incubation, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for A431 cells) and allow them to adhere overnight.[5][6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Target Phosphorylation

This technique is used to determine if a kinase inhibitor reduces the phosphorylation of its target and downstream signaling proteins within cells.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[7]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Src Tyr416, typically diluted 1:1000).[8]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

In Vivo Tumor Xenograft Studies

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 H1581 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][10]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. The tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting).

References

in vitro kinase selectivity profiling of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro kinase selectivity profiles of various 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine and related pyrazolopyridine derivatives. The following sections detail their inhibitory activities, the experimental methods used for their characterization, and their impact on relevant signaling pathways.

Comparative Kinase Inhibition Profile

The inhibitory activity of pyrazolopyridine derivatives has been evaluated against a range of protein kinases, revealing potent and often selective inhibition. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against their primary targets and provides a glimpse into their selectivity.

Compound ClassDerivative ExamplePrimary Target(s)IC50 (nM)Selectivity Notes
Pyrazolo[3,4-b]pyridines C03TRKA56Pan-TRK inhibitor with significant selectivity for FAK, PAK4, and PLK4.[1][2]
C09TRKA57Pan-TRK inhibitor.[1]
C10TRKA26Pan-TRK inhibitor.[1]
1H-pyrazolo[3,4-b]pyridines 15yTBK10.2Highly potent and selective TBK1 inhibitor.[3]
15iTBK18.5Potent TBK1 inhibitor.[3]
15tTBK10.8Potent TBK1 inhibitor.[3]
1H-pyrazolo[3,4-d]pyrimidines 51BRK/PTK6Kd = 44Exhibited excellent selectivity with an S(35) value of 0.012 at 30 nM against a panel of 468 kinases.[4]
6bBTK1.2Potent and irreversible BTK inhibitor.[5]
Pyrazolo[3,4-d]pyrimidines 17mPKD17-35Pan-PKD inhibitor.[6]

Experimental Protocols for In Vitro Kinase Selectivity Profiling

The determination of kinase inhibitory activity is a critical step in the characterization of small molecule inhibitors. A generalized protocol for an in vitro kinase assay is outlined below, based on methodologies such as radiometric assays and the ADP-Glo™ Kinase Assay system.[7][8]

General In Vitro Kinase Assay Protocol

1. Reagent Preparation:

  • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT).
  • Thaw recombinant kinase enzyme, substrate (peptide or protein), and ATP on ice.
  • Prepare a stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.
  • Create a serial dilution of the inhibitor in the kinase buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.

2. Assay Plate Setup (384-well format):

  • Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
  • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
  • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration is typically at or near its Km for the kinase.

3. Kinase Reaction:

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.
  • Shake the plate gently for 30 seconds.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically through a time-course experiment.[8]

4. Signal Detection (using ADP-Glo™ Assay as an example):

  • After incubation, equilibrate the plate to room temperature.
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  • Incubate at room temperature for 30 minutes.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further elucidate the experimental process and the biological context of these inhibitors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Inhibitor) serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution plate_setup Assay Plate Setup (Inhibitor, Enzyme) serial_dilution->plate_setup reaction_init Initiate Reaction (Add Substrate/ATP) plate_setup->reaction_init incubation Incubation (30°C) reaction_init->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction signal_generation Signal Generation (Add Kinase Detection Reagent) stop_reaction->signal_generation read_plate Measure Luminescence signal_generation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Experimental workflow for in vitro kinase selectivity profiling.

The pyrazolopyridine scaffold has been shown to be a versatile starting point for the development of inhibitors targeting various kinases. For instance, derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.[3]

tbk1_signaling_pathway cluster_upstream Upstream Activation cluster_core TBK1 Signaling Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) PAMPs_DAMPs->PRRs TBK1 TBK1 PRRs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IKKi IKKε Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines Inhibitor Pyrazolopyridine Inhibitor (e.g., 15y) Inhibitor->TBK1 inhibits

References

A Head-to-Head Battle of Scaffolds: Pyrazolopyrimidine vs. Imidazopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the pyrazolopyrimidine and imidazopyridine scaffolds have emerged as privileged structures, forming the core of numerous approved drugs and clinical candidates. Both heterocycles act as ATP mimetics, effectively targeting the hinge region of kinase active sites. This guide provides a comparative analysis of these two prominent scaffolds, presenting quantitative data on their performance against key oncological targets, Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), along with detailed experimental protocols and pathway visualizations to inform researchers and drug development professionals.

At a Glance: Key Differences and Overlaps

FeaturePyrazolopyrimidine ScaffoldImidazopyridine Scaffold
Core Structure Fused pyrazole and pyrimidine ringsFused imidazole and pyridine rings
Mechanism of Action Primarily ATP-competitive inhibition, targeting the kinase hinge region.[1][2]Also primarily ATP-competitive, with interactions in the kinase hinge region.
Prominent Examples Ibrutinib (BTK), Selpercatinib (RET)Moseley's BTK Inhibitor (BTK), various EGFR inhibitors in development
Key Advantages Well-established scaffold with multiple approved drugs, versatile for targeting a wide range of kinases.Demonstrates high potency and selectivity, with opportunities for novel intellectual property.
Challenges Potential for off-target effects that require careful optimization for selectivity.Newer scaffold for some targets, requiring more extensive structure-activity relationship (SAR) studies.

Performance Showdown: BTK and EGFR Inhibition

To provide a direct comparison, we have collated in vitro data for representative pyrazolopyrimidine and imidazopyridine inhibitors against BTK and EGFR. It is important to note that the data is sourced from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial mediator in B-cell receptor signaling and a validated target in various B-cell malignancies.

CompoundScaffoldTargetBiochemical IC50Cellular Assay (Cell Line)Cellular IC50Reference
Ibrutinib PyrazolopyrimidineBTK0.5 nMRamos (B-cell lymphoma)~11 nM[3]
Compound 30 ImidazopyridineBTK-Human Whole Blood58 nM[4]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase whose dysregulation is implicated in the growth of several solid tumors.

CompoundScaffoldTargetBiochemical IC50Cellular Assay (Cell Line)Cellular IC50Reference
Compound 16 Pyrazolo[3,4-d]pyrimidineEGFR0.034 µMNCI 60-cell panel0.018 - 9.98 µM (GI50)[5]
Compound 3c ImidazoleEGFR236.38 ± 0.04 nMMDA-MB-231, T47D, MCF-7, A549, HT-291.98 - 4.07 µM[6]

Visualizing the Molecular Battleground

To understand the context of these inhibitors' actions, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrazolopyrimidine or Imidazopyridine Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation

EGFR Signaling Pathway Inhibition

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK P PLCg2 PLCγ2 BTK->PLCg2 P IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Inhibitor Pyrazolopyrimidine or Imidazopyridine Inhibitor Inhibitor->BTK Inhibits Phosphorylation

BTK Signaling Pathway Inhibition

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer preincubation Pre-incubate Kinase with Inhibitor reagents->preincubation inhibitor Prepare Inhibitor Dilutions inhibitor->preincubation initiation Initiate Reaction with ATP/Substrate Mix preincubation->initiation incubation Incubate at 30°C initiation->incubation stop_reaction Stop Reaction & Deplete ATP (for luminescent assays) incubation->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection read_plate Read Plate (Luminescence/Fluorescence) add_detection->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

General Kinase Inhibition Assay Workflow

Detailed Methodologies: Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. Below are detailed protocols for common in vitro kinase assays used to evaluate inhibitor potency.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme by measuring ADP production.[3]

Materials:

  • Recombinant human kinase (e.g., BTK or EGFR)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white opaque plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted compounds to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Enzyme Addition: Add the recombinant kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of an inhibitor to curb the growth of cancer cell lines that are dependent on the target kinase's signaling pathway.

Materials:

  • EGFR- or BTK-dependent cancer cell line (e.g., NCI-H1975 for EGFR, Ramos for BTK)

  • Appropriate cell culture medium with supplements (e.g., fetal bovine serum)

  • Test compounds

  • 96-well clear or white-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to attach and resume growth overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the appropriate wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

Both pyrazolopyrimidine and imidazopyridine scaffolds have proven to be highly valuable in the development of potent and selective kinase inhibitors. The choice between these two heterocycles will depend on the specific kinase target, the desired selectivity profile, and the novelty of the chemical space. The data presented in this guide, along with the detailed experimental protocols, provides a foundation for researchers to make informed decisions in their kinase inhibitor discovery programs. As the field continues to evolve, further head-to-head comparisons and the exploration of novel substitutions on these core scaffolds will undoubtedly lead to the development of next-generation targeted therapies.

References

Unveiling the Anti-Cancer Potential of Novel Pyrazolopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics has led to the exploration of a diverse range of heterocyclic compounds. Among these, pyrazolopyridines have emerged as a promising class of molecules demonstrating significant anti-proliferative activity across various cancer cell lines. Their structural similarity to purines allows them to interact with key biological targets, disrupting cellular processes essential for cancer cell growth and survival. This guide provides a comparative analysis of the anti-proliferative efficacy of novel pyrazolopyridine compounds, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Comparative Anti-Proliferative Activity

The anti-proliferative potential of novel pyrazolopyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of recently developed pyrazolopyridine compounds compared to established anti-cancer agents.

Compound/DrugTarget/ClassCancer Cell LineIC50 (µM)Reference
Pyrazolopyridine Derivatives
Compound 5a c-Met Kinase InhibitorHepG-2 (Liver)3.42 ± 1.31[1]
MCF-7 (Breast)4.16 ± 0.2[1]
HCT-116 (Colorectal)9.21 ± 0.02[1]
Compound 5b c-Met Kinase InhibitorHepG-2 (Liver)3.56 ± 1.5[1]
MCF-7 (Breast)4.16 ± 0.2[1]
HCT-116 (Colorectal)9.21 ± 0.02[1]
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 5 HT1080 (Fibrosarcoma)96.25[2]
Hela (Cervical)74.8[2]
Caco-2 (Colorectal)76.92[2]
A549 (Lung)148[2]
Compound 7 HT1080 (Fibrosarcoma)43.75[2]
Hela (Cervical)17.50[2]
Caco-2 (Colorectal)73.08[2]
A549 (Lung)68.75[2]
Established Anti-Cancer Drugs
5-Fluorouracil Thymidylate Synthase InhibitorHepG-2 (Liver)2.87 ± 0.15[1]
MCF-7 (Breast)5.26 ± 0.31[1]
HCT-116 (Colorectal)3.98 ± 0.22[1]
Erlotinib EGFR InhibitorHepG-2 (Liver)8.19 ± 0.40[1]
MCF-7 (Breast)4.16 ± 0.2[1]
HCT-116 (Colorectal)7.41 ± 1.12[1]

Key Signaling Pathways Targeted by Pyrazolopyridine Compounds

Pyrazolopyridine derivatives exert their anti-proliferative effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Key targets identified in recent studies include Cyclin-Dependent Kinase 2 (CDK2), c-Met, and Topoisomerase II.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb S_Phase S-Phase Entry & DNA Replication CDK2->S_Phase Pyrazolopyridine Pyrazolopyridine Compounds Pyrazolopyridine->CDK2

Caption: The CDK2 signaling pathway, a key regulator of the G1/S phase transition in the cell cycle, is a target for certain pyrazolopyridine compounds.

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Pyrazolopyridine Pyrazolopyridine Compounds Pyrazolopyridine->cMet

Caption: The c-Met signaling pathway, when aberrantly activated, promotes cancer cell proliferation, survival, and invasion. Pyrazolopyridines can inhibit this pathway.

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by Pyrazolopyridine Compounds DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleavage_Complex Transient Cleavage Complex TopoII->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Pyrazolopyridine Pyrazolopyridine Compounds Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Stable_Complex Stable Cleavage Complex Pyrazolopyridine->Stable_Complex DSB Double-Strand Breaks Stable_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by pyrazolopyridine compounds, leading to DNA damage and apoptosis.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the validation and comparison of the anti-proliferative activity of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[3][4][5][6]

Colony Formation Assay

This assay assesses the ability of a single cell to undergo long-term proliferation and form a colony, providing a measure of cytotoxicity.

Principle: The number of colonies formed after treatment with a compound reflects its long-term effect on cell survival and reproductive integrity.

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates. Allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine compounds for a specified period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution such as methanol:acetic acid (3:1), and stain with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.[7][8][9][10][11]

BrdU (5-bromo-2'-deoxyuridine) Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or a fluorescent dye.

  • Detection: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal, or measure the fluorescence.

  • Data Analysis: Quantify the signal, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[12][13][14][15]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-proliferative activity of novel pyrazolopyridine compounds.

Experimental_Workflow Start Start: Novel Pyrazolopyridine Compound Synthesis In_Vitro_Screening In Vitro Anti-Proliferative Screening Start->In_Vitro_Screening MTT_Assay MTT Assay (IC50 Determination) In_Vitro_Screening->MTT_Assay Colony_Formation Colony Formation Assay (Long-term Survival) In_Vitro_Screening->Colony_Formation BrdU_Assay BrdU Assay (DNA Synthesis) In_Vitro_Screening->BrdU_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Colony_Formation->Mechanism_Studies BrdU_Assay->Mechanism_Studies Kinase_Assays Kinase Inhibition Assays (e.g., CDK2, c-Met) Mechanism_Studies->Kinase_Assays Topo_Assay Topoisomerase II Inhibition Assay Mechanism_Studies->Topo_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Studies->Pathway_Analysis Lead_Optimization Lead Compound Optimization Kinase_Assays->Lead_Optimization Topo_Assay->Lead_Optimization Pathway_Analysis->Lead_Optimization End End: Preclinical Development Lead_Optimization->End

Caption: A generalized workflow for the validation of the anti-proliferative activity of novel pyrazolopyridine compounds.

References

A Comparative Guide to the Synthesis of Functionalized Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential. Its synthesis has been a subject of considerable interest, leading to the development of various synthetic strategies. This guide provides a comparative overview of the most prominent synthetic routes to functionalized pyrazolo[4,3-b]pyridines, with a focus on reaction efficiency, substrate scope, and operational simplicity. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

Key Synthetic Strategies at a Glance

The construction of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyrazole ring onto a pre-functionalized pyridine core and the annulation of a pyridine ring onto a pre-existing pyrazole scaffold. A third, less common but notable, strategy involves the cyclization of functionalized pyridine N-oxides.

Retrosynthetic Approaches to Pyrazolo[4,3-b]pyridines cluster_pyridine Starting from Pyrazole cluster_pyrazole Starting from Pyridine Pyrazolo_pyridine Pyrazolo[4,3-b]pyridine Core Pyridine_Annulation Annulation of Pyridine Ring Pyrazolo_pyridine->Pyridine_Annulation Disconnect C4-C4a and N2-C3 Pyrazole_Annulation Annulation of Pyrazole Ring Pyrazolo_pyridine->Pyrazole_Annulation Disconnect C5-C6 and C7-N1 N_Oxide_Cyclization Pyridine N-Oxide Cyclization Pyrazolo_pyridine->N_Oxide_Cyclization Intramolecular Cyclization Aminopyrazole Aminopyrazole Derivatives (e.g., 4-aminopyrazole-5-carbaldehyde) Pyridine_Annulation->Aminopyrazole Nitropyridine Functionalized Pyridines (e.g., 2-chloro-3-nitropyridine) Pyrazole_Annulation->Nitropyridine N_Oxide 3-Acylpyridine N-Oxide Tosylhydrazones N_Oxide_Cyclization->N_Oxide Synthesis via Japp-Klingemann Reaction Start 2-Chloro-3-nitropyridine + β-Ketoester Intermediate1 SNAr Reaction (Pyridinyl Ketoester) Start->Intermediate1 NaH Intermediate2 Azo-coupling with Arenediazonium Salt Intermediate1->Intermediate2 ArN2+ Tos- Intermediate3 Deacylation and Rearrangement Intermediate2->Intermediate3 Base (e.g., Pyrrolidine) Final_Product Functionalized Pyrazolo[4,3-b]pyridine Intermediate3->Final_Product Intramolecular Cyclization (SNAr) Pyridine Annulation from Aminopyrazoles Start 4-Aminopyrazole-5-carbaldehyde + Active Methylene Compound Intermediate Condensation Start->Intermediate Base or Acid Catalyst Final_Product Functionalized Pyrazolo[4,3-b]pyridine Intermediate->Final_Product Cyclization and Dehydration/Oxidation Synthesis via Pyridine N-Oxide Cyclization Start 3-Acylpyridine N-Oxide Intermediate Formation of Tosylhydrazone Start->Intermediate Tosylhydrazide Final_Product_Mix Mixture of Pyrazolo[4,3-b]- and Pyrazolo[3,4-c]pyridines Intermediate->Final_Product_Mix Electrophilic Additive, Amine Base

Evaluating the Drug-Like Properties of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the drug-like properties of a series of hypothetical 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine analogs. The core structure is a known scaffold for kinase inhibitors, and this guide evaluates key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters to inform lead optimization efforts. All data presented is illustrative to demonstrate a comparative framework.

Comparative Analysis of Drug-Like Properties

The following tables summarize the in vitro drug-like properties of the parent compound (Analog A) and a series of its derivatives with varied substitutions.

Table 1: Physicochemical and Absorption Properties

AnalogR1-SubstituentR2-SubstituentAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
A -H-H755.21.8
B -CH₃-H626.82.5
C -Cl-H458.13.1
D -H-OCH₃884.51.5
E -H-CF₃3010.54.2

Table 2: Metabolism and Safety Profiles

AnalogHuman Liver Microsomal Stability (t½, min)hERG Inhibition (IC₅₀, µM)Cytotoxicity (HepG2 IC₅₀, µM)
A 45> 30> 50
B 382542
C 251528
D 55> 30> 50
E 15812

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the compounds using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[1][2][3][4]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[1][3]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4][5]

  • Transport Assay:

    • For apical to basolateral (A→B) permeability, the test compound is added to the apical side, and its appearance in the basolateral side is measured over time.[1][5]

    • For basolateral to apical (B→A) permeability, the compound is added to the basolateral side, and its appearance in the apical side is measured.

  • Quantification: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[1][3]

Human Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the compounds in the presence of human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6][7][8][9][10]

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes and a NADPH-regenerating system at 37°C.[6][8]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[6]

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The half-life (t½) of the compound is determined from the rate of its disappearance.

hERG Inhibition Assay

Objective: To assess the potential of the compounds to inhibit the hERG potassium channel, which can be associated with cardiotoxicity.[11][12][13][14][15]

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[11][14]

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current.[12]

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Acquisition: The inhibition of the hERG tail current is recorded.[12]

  • Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.[12][14]

Cytotoxicity Assay

Objective: To determine the concentration at which the compounds induce cell death in a human cell line (e.g., HepG2) to assess general cytotoxicity.[16]

Methodology:

  • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizations

Signaling Pathway

The this compound scaffold is often associated with the inhibition of protein kinases. A common pathway implicated in diseases like cancer and inflammation, and often targeted by kinase inhibitors, is the JAK/STAT signaling pathway.[1][6][7][16]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT_dimer P-STAT Dimer STAT->P_STAT_dimer Dimerization Nucleus Nucleus P_STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Leads to Inhibitor Pyrazolo[4,3-b]pyridine Analog (Inhibitor) Inhibitor->P_JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazolopyridine analogs.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the drug-like properties of the synthesized analogs.

Drug_Discovery_Workflow Synthesis Analog Synthesis Solubility Aqueous Solubility Synthesis->Solubility Permeability Caco-2 Permeability Synthesis->Permeability Metabolism Microsomal Stability Synthesis->Metabolism hERG hERG Inhibition Synthesis->hERG Cytotoxicity Cytotoxicity Synthesis->Cytotoxicity Data_Analysis Data Analysis & Lead Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolism->Data_Analysis hERG->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General experimental workflow for evaluating the drug-like properties of novel compounds.

References

A Head-to-Head Comparison of Novel JAK3 Inhibitors with Tofacitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is rapidly evolving. This guide provides a detailed, data-driven comparison of novel JAK3-selective and dual-specificity inhibitors against the first-in-class pan-JAK inhibitor, tofacitinib. We delve into their biochemical potency, cellular activity, preclinical efficacy, and clinical safety profiles to offer a comprehensive resource for evaluating these next-generation immunomodulators.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs translocate to the nucleus to regulate gene transcription. Tofacitinib, a widely used JAK inhibitor, targets multiple JAK isoforms, which, while effective, can lead to off-target effects.[1][2] Novel inhibitors with greater selectivity for specific JAK isoforms, particularly JAK3, aim to provide a more targeted therapeutic approach with an improved safety profile.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (e.g., JAK1, JAK3) Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Tofacitinib Tofacitinib (Pan-JAK Inhibitor) Tofacitinib->JAK Inhibition Novel_JAK3i Novel JAK3 Inhibitors (e.g., Ritlecitinib, ATI-2138) Novel_JAK3i->JAK Selective Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Modulation

A simplified diagram of the JAK-STAT signaling pathway and points of inhibition.

Biochemical Potency: A Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for novel JAK3 inhibitors in comparison to tofacitinib across the JAK family. Lower values indicate greater potency.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference(s)
Tofacitinib 1.1201.691[3]
Ritlecitinib >10,000>10,00033.1>10,000[4]
Upadacitinib 4312023004700[2]
Filgotinib 1028810116[2]
Peficitinib 3.95.00.74.8[2]
ATI-2138 >2200>22000.52>2200[5]

Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease. The table below summarizes the efficacy of novel JAK inhibitors compared to tofacitinib in this model.

InhibitorAnimal ModelDosingKey FindingsReference(s)
Tofacitinib Mouse15 mg/kg/daySignificant reduction in arthritis score and joint inflammation.[1]
Ritlecitinib MouseNot SpecifiedEffectively inhibited the differentiation and proliferation of T cells.[1]
Upadacitinib Rat3 and 10 mg/kgDose-dependent reduction in paw swelling and bone erosion.[2]
ATI-2138 Rat10 and 30 mg/kg49% and 68% reduction in inflammation, respectively.[5]

Clinical Efficacy in Rheumatoid Arthritis: ACR Response Rates

The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in rheumatoid arthritis clinical trials. The following table presents a summary of ACR20, ACR50, and ACR70 response rates from various studies, primarily network meta-analyses, comparing novel JAK inhibitors with tofacitinib. It is important to note the lack of extensive direct head-to-head trials.

InhibitorTrial/AnalysisPatient PopulationACR20 (%)ACR50 (%)ACR70 (%)Reference(s)
Tofacitinib 5mg Network Meta-analysisbDMARD-IR~60~35~18[6]
Upadacitinib 15mg Network Meta-analysisbDMARD-IR~65~38~15[6]
Filgotinib 200mg Network Meta-analysisbDMARD-IR~63~40~17[6]
Peficitinib 150mg Network Meta-analysisDMARD-naiveHighest probability of ACR20 response--[2]

bDMARD-IR: Inadequate response to biologic disease-modifying antirheumatic drugs.

Comparative Safety Profile

The safety profile of JAK inhibitors is a critical consideration. The following table summarizes common adverse events reported in clinical trials. Rates can vary depending on the patient population and trial design.

Adverse EventTofacitinibRitlecitinibUpadacitinibFilgotinibReference(s)
Serious Infections Higher risk compared to TNF inhibitorsData emergingSimilar risk to TNF inhibitorsSimilar risk to TNF inhibitors[7]
Herpes Zoster Increased riskIncreased riskIncreased riskIncreased risk[7]
Malignancy (excl. NMSC) No significant difference vs. TNF inhibitorsData emergingNo significant difference vs. TNF inhibitorsNo significant difference vs. TNF inhibitors[7]
Major Adverse Cardiovascular Events (MACE) No significant difference vs. TNF inhibitorsData emergingNo significant difference vs. TNF inhibitorsNo significant difference vs. TNF inhibitors[7]
Venous Thromboembolism (VTE) Slightly higher risk compared to TNF inhibitorsData emergingSlightly higher risk compared to TNF inhibitorsSlightly higher risk compared to TNF inhibitors[7]

NMSC: Non-melanoma skin cancer.

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Biochemical_IC50_Workflow start Start reagent_prep Prepare Reagents: - Purified JAK enzyme - Peptide substrate - ATP start->reagent_prep compound_prep Serially dilute test inhibitor and tofacitinib in DMSO start->compound_prep plate_setup Add enzyme, substrate, and inhibitor to microplate wells reagent_prep->plate_setup compound_prep->plate_setup reaction_start Initiate reaction with ATP plate_setup->reaction_start incubation Incubate at a controlled temperature (e.g., 30°C) reaction_start->incubation detection Stop reaction and quantify substrate phosphorylation incubation->detection data_analysis Calculate % inhibition and determine IC50 values detection->data_analysis end End data_analysis->end

Workflow for a biochemical kinase inhibition assay.

A generalized protocol involves preparing a reaction mixture with the kinase, a peptide substrate, and the inhibitor at various concentrations. The reaction is initiated by adding ATP and incubated. The level of substrate phosphorylation is then measured, often using a luminescence or fluorescence-based method, to determine the percentage of inhibition at each concentration and subsequently calculate the IC50 value.[8]

Cellular STAT Phosphorylation Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a cellular context.

Cellular_STAT_Phosphorylation_Workflow start Start cell_prep Isolate peripheral blood mononuclear cells (PBMCs) start->cell_prep inhibitor_incubation Incubate cells with serially diluted inhibitor or tofacitinib cell_prep->inhibitor_incubation cytokine_stimulation Stimulate cells with a specific cytokine (e.g., IL-2, IL-6) inhibitor_incubation->cytokine_stimulation fix_perm Fix and permeabilize cells cytokine_stimulation->fix_perm staining Stain with fluorescently-labeled anti-phospho-STAT antibody fix_perm->staining flow_cytometry Analyze by flow cytometry to quantify p-STAT levels staining->flow_cytometry data_analysis Determine IC50 for inhibition of STAT phosphorylation flow_cytometry->data_analysis end End data_analysis->end

Workflow for a cellular STAT phosphorylation assay.

In a typical protocol, isolated immune cells (e.g., PBMCs) are pre-incubated with the test inhibitor before being stimulated with a cytokine known to activate a specific JAK-STAT pathway. After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein. The level of STAT phosphorylation is then quantified using flow cytometry.[9][10]

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

This is a standard preclinical model to evaluate the efficacy of anti-arthritic compounds.

Induction:

  • On day 0, female Lewis rats are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA).[11][12]

  • A booster injection is administered on day 7.[12]

Treatment:

  • Dosing with the test inhibitor (e.g., via oral gavage or osmotic mini-pump) typically begins around day 11-13, once arthritis is established (therapeutic paradigm).[11]

  • A vehicle control group is included for comparison.

Assessment:

  • Clinical signs of arthritis, such as paw swelling (measured with calipers) and an arthritis score based on erythema and edema, are monitored regularly.[11][12]

  • At the end of the study, histological analysis of the joints is performed to assess inflammation, pannus formation, and cartilage and bone erosion.[11][12]

  • Serum levels of inflammatory cytokines and anti-collagen antibodies can also be measured.[12]

Conclusion

The development of novel JAK inhibitors with increased selectivity for JAK3 offers the potential for a more targeted approach to treating autoimmune diseases compared to the broader activity of tofacitinib. Compounds like ritlecitinib and the dual ITK/JAK3 inhibitor ATI-2138 demonstrate high biochemical potency and selectivity for JAK3. Preclinical and clinical data, although often from indirect comparisons, suggest that these newer agents have comparable or, in some cases, potentially improved efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a framework for the continued head-to-head evaluation of this promising class of therapeutic agents. As more direct comparative data becomes available, the precise clinical advantages of these novel JAK3 inhibitors will be further elucidated.

References

The Metabolic Advantage: Pyrazolopyridines as a Scaffold for Stable Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug discovery highlighting the enhanced metabolic stability of pyrazolopyridine-based compounds over alternative heterocyclic systems in kinase inhibitor design.

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and immunology.[1] Beyond its role as an effective hinge-binding core, mimicking the adenine of ATP, the pyrazolopyridine moiety frequently imparts favorable pharmacokinetic properties, most notably enhanced metabolic stability.[1] This guide provides an objective comparison of the metabolic stability of pyrazolopyridine-based compounds with alternative heterocyclic scaffolds, supported by experimental data, to inform scaffold selection in drug discovery programs.

Superior Metabolic Stability of the Pyrazolopyridine Scaffold

The inherent chemical properties of the pyrazolopyridine ring system contribute to its increased resistance to metabolic degradation. The arrangement of nitrogen atoms within the bicyclic structure can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[2] This often translates to a longer half-life and improved oral bioavailability.

A compelling example of this advantage is seen in the development of C-terminal Src Kinase (CSK) inhibitors. In a scaffold hopping effort, replacement of a pyridazinone core with a pyrazolo[1,5-a]pyridine scaffold led to a significant improvement in metabolic stability.[3] This strategic change was instrumental in advancing the lead compound.

Furthermore, in the optimization of CDK8 inhibitors, a scaffold-hopping exercise from an imidazo[5,1-b][1][4][5]thiadiazole to a pyrazolo[3,4-b]pyridine resulted in a compound with not only improved cellular potency but also enhanced metabolic stability in both rat and mouse liver microsomes.[1]

Comparative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data for several pyrazolopyridine-based kinase inhibitors and provide a comparison with compounds based on other common heterocyclic scaffolds. The data, compiled from various studies, illustrates the generally favorable metabolic profile of the pyrazolopyridine core.

Table 1: Metabolic Stability of Pyrazolopyridine-Based Kinase Inhibitors in Human Liver Microsomes (HLM)

Compound IDTarget KinaseScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Compound 13 CSKPyrazolo[1,5-a]pyridineDramatically ImprovedLow[3]
MSC2530818 CDK8Pyrazolo[3,4-b]pyridineImprovedLowered[1]
SI221 Src Family KinasesPyrazolo[3,4-d]pyrimidineHigh Metabolic Stability*-[6]
Compound 16 HPK1Pyrazolopyridine-Low Human Intrinsic Clearance[7]

*Qualitative descriptions from the source literature indicating significant improvement over previous compounds with alternative scaffolds.

Table 2: Comparative Metabolic Stability of Different Kinase Inhibitor Scaffolds

ScaffoldRepresentative Kinase Target(s)General Metabolic Stability ProfileKey Observations from LiteratureReference
Pyrazolopyridine JAK, Src, CDK, PI3KGenerally HighOften used to improve the metabolic liabilities of other scaffolds through scaffold hopping.[1][3][1][3]
Quinazoline EGFR, IRAK4Variable; can be susceptible to AO metabolismCan suffer from high aldehyde oxidase (AO) metabolism, requiring structural modifications to improve stability.[8][8]
Pyrimidine EGFR, PI3K, JAKVariableOften requires substitutions to block metabolic "soft spots".[9][10][9][10]
Imidazopyridine JAK2Can have metabolic liabilitiesIntroduction of a 3-aminopyrazole scaffold was part of an optimization strategy for a JAK2 inhibitor.[11][11]
Pyrrolopyrimidine SrcCan exhibit metabolic instabilityModifications are often necessary to improve metabolic stability.[9][9]

Experimental Protocols

The metabolic stability of the cited compounds is primarily assessed using in vitro liver microsomal stability assays. This is a standard preclinical assay to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, mainly cytochrome P450s.[12]

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)
  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse) stored at -80°C
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Positive control compounds (with known high and low clearance)
  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis
  • 96-well incubation plates
  • Incubator shaker set to 37°C

3. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a specific protein concentration (e.g., 0.5 mg/mL).
  • Pre-incubation: The test compound is added to the incubation mixture at a final concentration (e.g., 1 µM) and pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
  • Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a validated LC-MS/MS method to quantify the concentration of the parent compound relative to the internal standard.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
  • The natural logarithm of the percent remaining is plotted against time.
  • The slope of the linear portion of this plot gives the elimination rate constant (k).
  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
  • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Signaling Pathways and Experimental Workflows

The enhanced metabolic stability of pyrazolopyridine-based inhibitors is particularly impactful for targeting key signaling pathways implicated in cancer and autoimmune diseases. Below are representations of common experimental workflows and targeted pathways.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound (Pyrazolopyridine-based) incubate Incubate at 37°C (Time Points: 0-60 min) compound->incubate microsomes Liver Microsomes microsomes->incubate nadph NADPH Regenerating System nadph->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate % Remaining lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t½ and CLint plot->results

Fig. 1: Workflow for In Vitro Metabolic Stability Assay.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene inhibitor Pyrazolopyridine JAK Inhibitor inhibitor->jak Inhibition

Fig. 2: Inhibition of the JAK-STAT Signaling Pathway.

PI3K_AKT_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pi3k->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activation mtor mTOR akt->mtor downstream Cell Survival, Growth, Proliferation mtor->downstream inhibitor Pyrazolopyridine PI3K Inhibitor inhibitor->pi3k Inhibition

Fig. 3: Targeting the PI3K/AKT/mTOR Signaling Pathway.

MAPK_ERK_Pathway growth_factor Growth Factor rtk RTK growth_factor->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Cell Proliferation, Differentiation) transcription_factors->gene_expression inhibitor Pyrazolopyridine RAF/MEK Inhibitor inhibitor->raf Inhibition

Fig. 4: Interruption of the RAS/RAF/MEK/ERK Pathway.

Conclusion

The selection of a core heterocyclic scaffold is a critical decision in the design of small molecule drugs, with profound implications for the compound's pharmacokinetic profile. The available data strongly suggests that the pyrazolopyridine scaffold offers a distinct advantage in terms of metabolic stability when compared to several other common heterocyclic systems used in kinase inhibitor design. By being more resistant to metabolic degradation, pyrazolopyridine-based compounds are more likely to achieve the desired exposure and half-life in vivo. For researchers and drug development professionals, prioritizing the pyrazolopyridine scaffold can be a rational strategy to mitigate the risks of poor pharmacokinetics and accelerate the journey from hit to clinical candidate.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine. As a halogenated aromatic amine, this compound requires specific handling and disposal procedures to mitigate potential hazards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1][2]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[1][2]

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Eyewash stations and safety showers should be readily accessible.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.[2]

1. Waste Segregation:

  • Halogenated Waste: As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" stream.[2][3]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[2][3]

2. Waste Collection:

  • Solid Waste: Collect pure, unused compound and contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealable, and chemically compatible container.[2] A high-density polyethylene (HDPE) container is a suitable option.[3]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[2] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[2]

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.[3]

3. Labeling and Documentation:

  • Proper Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste."[2]

    • The full chemical name: "this compound."[2]

    • The concentration and composition of the waste.[2]

    • The associated hazards (e.g., "Irritant," "Harmful").[2]

    • The date the waste was first added to the container.[2]

  • Maintain a Log: Keep a detailed log of the waste being accumulated in each container. This documentation is essential for the waste disposal service and for regulatory compliance.[2]

4. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure containers are kept tightly closed except when adding waste.[2]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1]

  • Provide them with all necessary documentation regarding the waste. The preferred method of final disposal is typically controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[3]

Crucially, do not dispose of this compound down the drain or in regular trash. [3] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Documentation cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Pure compound, contaminated solids) C->D Solid E Liquid Waste (Solutions, rinsates) C->E Liquid F Place in Labeled 'Halogenated Organic Solid Waste' Container D->F G Place in Labeled 'Halogenated Organic Liquid Waste' Container E->G H Seal Container Tightly F->H G->H I Update Waste Log H->I J Store in a Cool, Dry, Well-Ventilated Area I->J K Contact EHS or Licensed Waste Disposal Company J->K L Arrange for Pickup K->L

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS No. 1211516-09-4). Given the absence of a comprehensive Safety Data Sheet (SDS), this information is synthesized from safety data for structurally related compounds, including brominated pyridines and aromatic amines, to ensure a high level of safety in the laboratory.

Immediate Safety Precautions

This compound is a chemical compound that requires careful handling to minimize potential exposure. Based on data from similar chemical structures, it should be considered harmful if swallowed.[1] All operations should be conducted with the assumption that the compound may cause skin and eye irritation and could be harmful if inhaled.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 1211516-09-4[1]
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
Appearance Solid
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[4][5][6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][4][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[8][9]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[3][7]

Operational and Disposal Plans

A systematic approach is crucial for both safety and experimental integrity.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Handling Procedure risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check fume_hood_prep Prepare Certified Chemical Fume Hood ppe_check->fume_hood_prep emergency_prep Ensure Access to Eyewash/Safety Shower fume_hood_prep->emergency_prep weighing Weigh Solid Compound Inside Fume Hood emergency_prep->weighing dissolving Prepare Solution in Fume Hood weighing->dissolving reaction Conduct Experiment dissolving->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste_segregation Segregate Waste decontaminate->waste_segregation solid_waste Solid Waste (Contaminated PPE, etc.) waste_segregation->solid_waste liquid_waste Liquid Waste (Halogenated Organic) waste_segregation->liquid_waste disposal Store in Labeled, Sealed Containers for Professional Disposal solid_waste->disposal liquid_waste->disposal end_op End of Procedure disposal->end_op

Caption: Operational Workflow for Handling this compound.

Step-by-Step Handling Protocol
  • Pre-Handling Preparation :

    • Conduct a thorough risk assessment for the planned experiment.[8]

    • Ensure a certified chemical fume hood is operational.[2][3]

    • Verify that an emergency eyewash station and safety shower are accessible.[3]

    • Don all required PPE as outlined in the table above before entering the handling area.[8]

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[3]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • With appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[4]

    • Carefully collect the absorbed material into a designated hazardous waste container.[10]

    • Clean the spill area with a suitable solvent and then wash with soap and water.[3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[3]

  • Waste Identification and Segregation :

    • This compound is a halogenated organic compound. It is critical to segregate it into a designated "Halogenated Organic Waste" stream.[11]

    • Do not mix with non-halogenated waste.[11]

  • Waste Collection :

    • Solid Waste : Collect unused compound and any contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed, and compatible solid waste container.[3][11]

    • Liquid Waste : Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[8][11]

  • Final Disposal :

    • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[10][11]

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.